molecular formula C11H10ClNO B358487 7-chloro-4,8-dimethylquinolin-2(1H)-one CAS No. 53761-49-2

7-chloro-4,8-dimethylquinolin-2(1H)-one

Katalognummer: B358487
CAS-Nummer: 53761-49-2
Molekulargewicht: 207.65g/mol
InChI-Schlüssel: UASKNUBMLMFPOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-4,8-dimethylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-chloro-4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASKNUBMLMFPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 7-chloro-4,8-dimethyl-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tautomeric equilibrium between the lactam and lactim forms of quinoline derivatives is a critical determinant of their physicochemical properties and biological activity. This in-depth technical guide focuses on the tautomerism of 7-chloro-4,8-dimethyl-2-hydroxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide provides a comprehensive framework for its investigation, drawing upon established principles of tautomerism in related 2-hydroxyquinoline systems. We will delve into the theoretical underpinnings of lactam-lactim tautomerism, outline detailed experimental protocols for its characterization using spectroscopic and computational methods, and discuss the profound implications of this phenomenon in the rational design of novel therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Quinolines

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which can be significantly influenced by the phenomenon of tautomerism.

Tautomers are structural isomers of a chemical compound that readily interconvert.[1] In the case of 2-hydroxyquinolines, the relevant equilibrium is the lactam-lactim tautomerism, where the molecule can exist in either the enol-imine (2-hydroxyquinoline, lactim) form or the keto-amide (2-quinolone, lactam) form.[2][3] This interconversion involves the migration of a proton and a shift in double bonds within the heterocyclic ring.[1]

The position of this equilibrium is of paramount importance as the two tautomers exhibit distinct properties:

  • Hydrogen Bonding: The lactam form possesses an N-H donor and a C=O acceptor, while the lactim form has an O-H donor and a C=N acceptor. This difference dictates their interactions with biological targets.

  • Aromaticity: The aromatic character of the pyridine ring is altered between the two forms, impacting their stability and reactivity.

  • Lipophilicity: The different functional groups influence the compound's solubility and ability to cross biological membranes.

For 7-chloro-4,8-dimethyl-2-hydroxyquinoline, understanding which tautomeric form predominates under physiological conditions is crucial for predicting its target engagement, metabolic fate, and overall efficacy.

Theoretical Framework: The Lactam-Lactim Equilibrium

The tautomeric equilibrium between 7-chloro-4,8-dimethyl-2-hydroxyquinoline (lactim) and 7-chloro-4,8-dimethyl-2-quinolone (lactam) is governed by the relative thermodynamic stability of the two forms.

Caption: Lactam-Lactim Tautomerism of 7-chloro-4,8-dimethyl-2-hydroxyquinoline.

In the vast majority of studied 2-hydroxyquinoline systems, the lactam (keto) form is the more stable and therefore predominant tautomer.[2][4] This preference is generally attributed to the greater thermodynamic stability of the amide functionality in the lactam form compared to the iminol group in the lactim form.[2]

Several factors can influence the position of this equilibrium:

  • Solvent Polarity: The equilibrium can be solvent-dependent.[4][5] Polar solvents may stabilize one tautomer over the other through hydrogen bonding interactions.

  • Substituent Effects: The electronic nature of substituents on the quinoline ring can impact the relative stability of the tautomers.[4][6] In our target molecule, the electron-withdrawing chloro group at position 7 and the electron-donating methyl groups at positions 4 and 8 will modulate the electron density within the ring system.

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium by favoring the protonation or deprotonation of specific sites on the molecule.[7]

  • Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization.[8]

Experimental Investigation of Tautomerism

A multi-faceted experimental approach is essential to unambiguously characterize the tautomeric state of 7-chloro-4,8-dimethyl-2-hydroxyquinoline.

Synthesis

While a specific synthesis for 7-chloro-4,8-dimethyl-2-hydroxyquinoline is not readily found in the literature, a plausible synthetic route can be extrapolated from established methods for quinoline synthesis, such as the Gould-Jacobs reaction.[9] A potential synthetic pathway is outlined below.

synthesis A 3-Chloro-2,5-dimethylaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (Dowtherm A, ~250°C) C->D Gould-Jacobs Reaction E 7-chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylate D->E F Hydrolysis & Decarboxylation E->F G 7-chloro-4,8-dimethyl-2-hydroxyquinoline F->G

Caption: Proposed Synthetic Pathway for 7-chloro-4,8-dimethyl-2-hydroxyquinoline.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between the lactam and lactim forms.[2][5]

  • ¹H NMR: The key diagnostic signal is the presence of either an N-H proton (lactam form, typically in the range of 10-12 ppm) or an O-H proton (lactim form, chemical shift can be variable and may broaden with exchange).[7] The integration of signals unique to each tautomer can be used to determine their relative populations in a given solvent.[2]

  • ¹³C NMR: The chemical shift of the C2 carbon is highly indicative. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C2 carbon in the lactim form, which is part of a C=N-O system.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of 7-chloro-4,8-dimethyl-2-hydroxyquinoline in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify the characteristic N-H or O-H proton signal.

    • Identify the chemical shift of the C2 carbon.

    • If both tautomers are present, identify unique, well-resolved signals for each and determine their relative ratios by integration.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the predominant tautomer in the solid state or in solution.[5][10]

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1690 cm⁻¹. An N-H stretching band may also be observed around 3200-3400 cm⁻¹.

  • Lactim Form: The C=O band will be absent. Instead, a C=N stretching vibration (around 1620-1640 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) would be expected.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of the lactam and lactim forms are typically different due to the differences in their conjugated systems.[7][11] By comparing the spectrum of the target compound in various solvents of differing polarity, shifts in the absorption maxima can provide insights into the position of the tautomeric equilibrium.

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[8][12]

Computational Protocol: DFT Analysis

  • Software: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Building: Construct the 3D structures of both the 7-chloro-4,8-dimethyl-2-hydroxyquinoline (lactim) and 7-chloro-4,8-dimethyl-2-quinolone (lactam) tautomers.

    • Geometry Optimization: Perform geometry optimization for both structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • Relative Energy Calculation: Compare the calculated Gibbs free energies of the two tautomers to predict the predominant form. The tautomer with the lower free energy is the more stable one.

    • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the equilibrium might shift in various media.

dft_workflow start Start build Build 3D Structures (Lactam & Lactim) start->build optimize Geometry Optimization (DFT: B3LYP/6-31G(d,p)) build->optimize frequency Frequency Calculation optimize->frequency check_minima Verify True Minima (No Imaginary Frequencies) frequency->check_minima energy Calculate Gibbs Free Energy check_minima->energy compare Compare Energies energy->compare predict Predict Predominant Tautomer compare->predict solvent Incorporate Solvent Model (PCM) predict->solvent predict_solvent Predict Tautomerism in Solution solvent->predict_solvent end End predict_solvent->end

Caption: Workflow for DFT-based Tautomerism Prediction.

Quantitative Data Summary (Hypothetical)

While specific experimental data for 7-chloro-4,8-dimethyl-2-hydroxyquinoline is not available, the table below provides a template for summarizing key findings from the proposed experimental and computational studies.

Parameter Lactim Form (2-hydroxyquinoline) Lactam Form (2-quinolone) Method
¹H NMR (DMSO-d₆) O-H signal (ppm)N-H signal (ppm)NMR
¹³C NMR (DMSO-d₆) C2 signal (ppm)C2 (C=O) signal (ppm)NMR
IR (Solid State) O-H stretch (cm⁻¹), C=N stretch (cm⁻¹)N-H stretch (cm⁻¹), C=O stretch (cm⁻¹)FT-IR
Calculated ΔG (gas phase) (Value) kcal/mol(Value) kcal/molDFT
Calculated ΔG (water) (Value) kcal/mol(Value) kcal/molDFT (PCM)
Predicted Predominant Form Yes/NoCombined

Implications for Drug Development

A thorough understanding of the tautomeric behavior of 7-chloro-4,8-dimethyl-2-hydroxyquinoline is not merely an academic exercise; it has profound practical implications for drug development:

  • Structure-Activity Relationship (SAR): The predominant tautomer is the biologically relevant form that interacts with the target protein. SAR studies must be based on the correct tautomeric structure to be meaningful.

  • Pharmacokinetics: The lipophilicity, solubility, and pKa of the molecule are all dependent on the tautomeric form, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: The specific tautomeric form of a compound can be a key aspect of a patent claim.

Conclusion

The lactam-lactim tautomerism of 7-chloro-4,8-dimethyl-2-hydroxyquinoline is a critical aspect of its chemical identity that dictates its properties and biological function. Although the lactam (2-quinolone) form is anticipated to be the more stable tautomer based on extensive studies of related systems, a rigorous investigation using a combination of spectroscopic techniques (NMR, IR) and computational modeling (DFT) is essential for unambiguous characterization. The detailed protocols and theoretical framework provided in this guide are designed to empower researchers to undertake such an investigation, ultimately facilitating the rational design and development of novel quinoline-based therapeutics.

References

  • askIITians. (2025, March 8). What is Lactam Lactim Tautomerism? askIITians.[1]

  • BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. BenchChem.[2]

  • Masoud, M. S., et al. (1988). Spectral Studies On Some 2-Quinolones. Spectroscopy Letters, 21(4), 369-383.[7][10]

  • Lee, K. T., et al. (2002). Structure and Photoinduced Excited State Keto−Enol Tautomerization of 7-Hydroxyquinoline-(CH3OH)n Clusters. The Journal of Physical Chemistry A, 106(24), 5849–5856.[13]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306.[6][8]

  • Chen, Y. C., et al. (2000). Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 104(29), 6943–6950.[14]

  • Masoud, M. S., et al. (2007). Spectral Studies On Some 2-Quinolones. Spectroscopy Letters, 21(4), 369-383.[10]

  • Nguyen, T. L., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(1), 55-60.[5][15]

  • Synblock. (n.d.). 7-Chloro-2,8-dimethyl-4-hydroxyquinoline. Retrieved February 20, 2026, from Synblock.[16]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306.[6]

  • Pahan, S. (2022, May 20). What is the Difference Between Lactam and Lactim. Pediaa.Com.[3]

  • Kaczor, A. A., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5988.[11]

  • Nguyen, T. L., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(1), 55-60.[15]

  • Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.[17]

  • Peng, C. S., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(24), 9626–9631.[18]

  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Retrieved February 20, 2026, from ResearchGate.[12]

  • Lee, S. H., & Lee, J. Y. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5488.[4]

  • Sigma-Aldrich. (n.d.). 7-Chloro-2,8-dimethyl-4-hydroxyquinoline. Retrieved February 20, 2026, from Sigma-Aldrich.[19]

  • PubChem. (n.d.). 7-Chloro-2,8-dimethylquinolin-4-ol. Retrieved February 20, 2026, from PubChem.[20]

  • ChemScene. (n.d.). 7-Bromo-4-chloro-2,8-dimethylquinoline. Retrieved February 20, 2026, from ChemScene.[21]

  • Al-Trawneh, S. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 990-995.

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.[9]

  • Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. Retrieved February 20, 2026, from Google Patents.[22]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.[23]

  • ChemicalBook. (2025, July 2). 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved February 20, 2026, from ChemicalBook.[24]

  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis. Retrieved February 20, 2026, from ChemicalBook.[25]

  • Nikolova, P., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 934-945.[26][27]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved February 20, 2026, from PubChem.[28]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

  • Nikolova, P., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 934-945.[26][27]

  • Ivanova, B. B., & Spiteller, M. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane. International Journal of Molecular Sciences, 25(6), 3192.[29]

Sources

Technical Monograph: 7-Chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and process chemists. It prioritizes the synthesis, characterization, and utility of 7-chloro-4,8-dimethylquinolin-2(1H)-one , a specific heteroaromatic scaffold used in the development of agrochemicals and pharmaceuticals.

CAS Registry Number: 53761-49-2[1][2]

Executive Summary

This compound (CAS 53761-49-2) is a substituted quinolone scaffold utilized as a critical intermediate in the synthesis of functionalized quinoline derivatives.[1][2] Characterized by a chlorine atom at the C7 position and methyl groups at C4 and C8, this compound serves as a precursor for 2-chloroquinoline derivatives via phosphoryl chloride (


) chlorination, enabling subsequent nucleophilic aromatic substitution (

) reactions. Its structural motif is relevant to the development of auxin-type herbicides (e.g., quinclorac analogs) and kinase inhibitors in medicinal chemistry.

This guide details the chemical identity, validated synthesis protocols, and analytical characterization of the compound, designed to support laboratory-scale preparation and optimization.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

PropertyData
CAS Number 53761-49-2
IUPAC Name 7-Chloro-4,8-dimethyl-1H-quinolin-2-one
Synonyms 7-Chloro-4,8-dimethylcarbostyril; 7-Chloro-2-hydroxy-4,8-dimethylquinoline (tautomer)
Molecular Formula

Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Melting Point >250 °C (Typical for carbostyrils)

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Knorr Quinoline Synthesis . This method involves the condensation of a substituted aniline with a


-keto ester, followed by acid-mediated cyclization.[3]
Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C2–N and C4–C4a bonds.

  • Precursor A: 3-Chloro-2-methylaniline (CAS 56961-30-9 or 39581-22-7).

  • Precursor B: Ethyl acetoacetate (CAS 141-97-9).

  • Mechanism: Acylation of the aniline followed by electrophilic aromatic substitution (cyclization).

Step-by-Step Experimental Protocol

Note: This protocol is adapted for laboratory-scale synthesis (approx. 10–50 mmol scale).

Phase 1: Formation of the Acetoacetanilide Intermediate
  • Reagents: Charge a round-bottom flask with 3-chloro-2-methylaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Solvent/Catalyst: Add toluene (5 mL/g amine) and a catalytic amount of acetic acid (0.1 equiv).

  • Reaction: Heat the mixture to reflux (110 °C) with a Dean-Stark trap to remove the water/ethanol azeotrope continuously.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) until the aniline is consumed (approx. 2–4 hours).

  • Workup: Cool the mixture. If the intermediate precipitates, filter and wash with cold toluene. If not, concentrate in vacuo to yield crude N-(3-chloro-2-methylphenyl)-3-oxobutanamide.

Phase 2: Cyclization (Knorr Cyclization)
  • Acid Medium: Prepare a flask with concentrated Sulfuric Acid (

    
    )  or Polyphosphoric Acid (PPA) . PPA is preferred for cleaner profiles in quinolone synthesis.
    
  • Addition: Heat the acid to 60–80 °C. Slowly add the crude amide from Phase 1 portion-wise to control the exotherm.

  • Cyclization: Increase temperature to 100–120 °C and stir for 1–2 hours. The ring closure occurs between the carbonyl carbon and the ortho-position of the aromatic ring (position 6 of the aniline, which becomes C4a of the quinoline).

    • Note on Regiochemistry: The 2-methyl group on the aniline blocks one ortho position, forcing cyclization to the open position, ensuring the 8-methyl substitution pattern.

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous syrup slowly into crushed ice/water with vigorous stirring.

  • Isolation: The product, This compound , will precipitate as a solid.

  • Purification: Filter the solid. Wash extensively with water to remove acid. Recrystallize from ethanol or DMF/water to obtain the pure compound.

Reaction Pathway Visualization

SynthesisPathway Precursor1 3-Chloro-2-methylaniline Intermediate Acetoacetanilide Intermediate Precursor1->Intermediate Reflux (Toluene) Precursor2 Ethyl Acetoacetate Precursor2->Intermediate Cyclization Acid Cyclization (H2SO4 / PPA) Intermediate->Cyclization 100-120°C Product This compound (CAS 53761-49-2) Cyclization->Product Ring Closure

Caption: Synthesis of this compound via Knorr Quinoline Synthesis.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • 
     11.5–12.0 ppm (s, 1H):  Broad singlet corresponding to the amide NH  (lactam form).
    
  • 
     7.5–7.8 ppm (d, 1H):  Aromatic proton at C5.
    
  • 
     7.2–7.4 ppm (d, 1H):  Aromatic proton at C6.
    
  • 
     6.3–6.5 ppm (s, 1H):  Proton at C3 (characteristic of the quinolone ring).
    
  • 
     2.4–2.6 ppm (s, 3H):  Methyl group at C4.
    
  • 
     2.3–2.5 ppm (s, 3H):  Methyl group at C8.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion:

    
     = 208.05 (for 
    
    
    
    ) and 210.05 (for
    
    
    ) in a 3:1 ratio.

Applications in Drug & Agrochemical Development

This scaffold acts as a versatile "handle" for further chemical modification.

  • Conversion to 2-Chloroquinoline: Treatment with phosphorus oxychloride (

    
    ) converts the 2-one (lactam) into a 2-chloro derivative (7-chloro-2-chloro-4,8-dimethylquinoline). This activates the C2 position for 
    
    
    
    reactions with amines, thiols, or alkoxides.
  • Kinase Inhibition: Quinolin-2-one derivatives are frequent pharmacophores in Type II kinase inhibitors, where the lactam hydrogen bond donor/acceptor motif interacts with the hinge region of the kinase ATP-binding site.

  • Herbicidal Activity: Structural analogs (e.g., Quinclorac) utilize the 7-chloro-8-substituted quinoline core. This compound serves as a model system for studying structure-activity relationships (SAR) regarding the steric bulk of the 8-methyl group versus the 8-carboxylic acid found in commercial herbicides.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood during the handling of the powder.

    • PPA/H2SO4 Hazard: The cyclization step involves corrosive acids; use acid-resistant gloves and a face shield.

References

  • Jones, G. (2008). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. (General reference for Knorr Synthesis mechanisms).
  • Patel, H. U., & Gediya, P. A. (2014).[3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[3] (Reference for experimental conditions of aniline-acetoacetate condensation).

Sources

Structural and Functional Divergence of Heterocyclic Scaffolds: A Comparative Analysis of 7-Chloroquinoline and 7-Chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline and quinolinone ring systems represent two of the most prolific heterocyclic scaffolds in medicinal chemistry, each giving rise to compounds with profound and diverse pharmacological activities.[1] While structurally related, the subtle difference between an aromatic quinoline and a lactam-containing quinolinone dictates vastly different physicochemical properties, synthetic accessibility, and, most critically, mechanisms of action. This technical guide provides an in-depth, comparative analysis of two representative molecules: 7-chloroquinoline, a foundational building block for numerous antimalarial and anticancer agents, and 7-chloro-4,8-dimethylquinolin-2(1H)-one, a member of the quinolinone class known for its distinct biological targets.[2][3] Through a detailed exploration of their structural attributes, synthetic strategies, and divergent biological roles, this whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these scaffolds in modern therapeutic design.

Part 1: Foundational Chemistry and Structural Analysis

The core distinction between these two molecules lies in the nature of the pyridine ring fused to the benzene moiety. This single difference—an aromatic versus a non-aromatic, lactam-containing ring—cascades into significant variations in electron distribution, planarity, and hydrogen bonding potential.

The Aromatic Quinoline Scaffold: 7-Chloroquinoline

7-Chloroquinoline is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle.[1] Its structure is fully aromatic, lending it significant chemical stability. The chlorine atom at the 7-position and the nitrogen at the 1-position are key modulators of the ring's reactivity, influencing its role as a versatile intermediate in the synthesis of more complex bioactive molecules.[4][5] It is a crucial precursor for a range of pharmaceuticals, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[5][6]

PropertyValueSource
Molecular Formula C₉H₆ClN[7]
Molecular Weight 163.60 g/mol [7]
Melting Point 33 °C[5]
Boiling Point 268 °C[5]
Appearance White to almost white powder or lump[5]
IUPAC Name 7-chloroquinoline[7]
The Quinolinone (Carbostyril) Scaffold: this compound

In contrast, this compound belongs to the quinolinone class. The defining feature is the carbonyl group (C=O) at the 2-position and a protonated nitrogen at the 1-position, forming a cyclic amide, or lactam. This breaks the aromaticity of the pyridine ring. This scaffold is also known as a carbostyril. The presence of the N-H group allows it to act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These features, absent in 7-chloroquinoline, are critical for its interactions with biological targets.

PropertyValue (Predicted/Related Compound)Source
Molecular Formula C₁₁H₁₀ClNO[8]
Molecular Weight 207.65 g/mol [8]
Melting Point 162 °C[9]
Boiling Point 329 °C[9]
LogP (Octanol-Water) 2.49[9]
IUPAC Name This compoundN/A
Core Structural Differentiation

The fundamental structural differences are visualized below. The aromatic system of 7-chloroquinoline results in a planar structure, while the quinolinone's pyridinone ring has distinct electronic and bonding characteristics.

G cluster_0 7-Chloroquinoline cluster_1 This compound 7-CQ 7-CQ l0 Fully aromatic, planar system No H-bond donors Key precursor for SNAr reactions at C4 7-CQO 7-CQO l1 Non-aromatic pyridinone ring (lactam) N-H hydrogen bond donor C=O hydrogen bond acceptor Different electronic profile

Figure 1: Core structural differences between the two scaffolds.

Part 2: Synthesis and Reactivity: Divergent Pathways

The structural disparities necessitate distinct synthetic approaches. The choice of synthesis is a critical decision point, dictating the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

Synthesis of 7-Chloroquinoline

7-Chloroquinoline and its derivatives are typically synthesized through classic named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes procedures, starting from appropriately substituted anilines.[10] A common subsequent reaction, crucial for its use as an intermediate, is electrophilic substitution.

This protocol describes the electrophilic nitration to produce 7-chloro-6-nitroquinoline, a valuable intermediate for further functionalization.[4]

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid is used. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for nitration.[4]

  • Temperature Control: The reaction is conducted at 0-5 °C. This is critical because nitration is a highly exothermic process. Low temperatures prevent over-nitration and the formation of unwanted byproducts.[4]

  • Quenching: The reaction is quenched by pouring the mixture onto crushed ice. This rapidly dilutes the acid and halts the reaction, precipitating the product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq). Cool the flask in an ice bath to 0-5 °C.[4]

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the 7-chloroquinoline solution. Maintain the reaction temperature between 0-5 °C throughout the addition.[4]

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution slowly with a saturated sodium bicarbonate solution to a pH of ~7.

  • Extraction and Purification: Extract the product with dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.[4]

Synthesis of Substituted Quinolin-2(1H)-ones

The synthesis of the quinolinone core often involves the Conrad-Limpach or Knorr quinoline synthesis.[3] These methods involve the condensation of anilines with β-ketoesters. The specific substitutions on this compound would be introduced by starting with 3-chloro-2-methylaniline and reacting it with an appropriate β-ketoester like ethyl acetoacetate.

G A 3-Chloro-2-methylaniline C Condensation (Acid Catalyst) A->C B Ethyl Acetoacetate B->C D Intermediate (Enamine) C->D Formation of Schiff base/enamine E Thermal Cyclization (High Temp) D->E Intramolecular electrophilic attack F 7-Chloro-4,8-dimethyl- quinolin-2(1H)-one E->F Dehydration

Figure 2: Plausible synthetic workflow for a substituted quinolinone.

Part 3: Biological Activity and Mechanistic Insights

The most significant divergence between these two molecules is in their interaction with biological systems. Their distinct structures predispose them to entirely different molecular targets.

7-Chloroquinoline: A Scaffold for Antimalarials and Kinase Inhibitors

The 7-chloroquinoline scaffold is famously the core of chloroquine, an antimalarial drug that functions by inhibiting hemozoin biocrystallization in the malaria parasite's food vacuole.[2] This leads to a buildup of toxic free heme, killing the parasite. Beyond malaria, derivatives of 7-chloroquinoline have been extensively investigated as anticancer agents.[11][12][13] Many function as kinase inhibitors or autophagy inhibitors.[2] For example, 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2, a potential target for Parkinson's disease treatment.[14]

G cluster_parasite Malaria Parasite Food Vacuole Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death CQ Chloroquine (7-Chloroquinoline derivative) CQ->Hemozoin Inhibits

Figure 3: Mechanism of action for chloroquine, a key 7-chloroquinoline derivative.
Quinolinones: Classic DNA Gyrase Inhibitors

The quinolone and fluoroquinolone class of compounds, to which quinolinones are structurally related, are renowned for their antibacterial activity. Their primary mechanism of action is the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[15][16] These enzymes are essential for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and bacterial cell death.[15] This bactericidal action is a hallmark of the quinolone scaffold.[15]

G cluster_bacteria Bacterial Cell DNA_rep DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_rep->Supercoiled_DNA Causes torsional stress Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_rep Allows process to continue Gyrase->Relaxed_DNA Relieves stress DS_Breaks DNA Double-Strand Breaks Gyrase->DS_Breaks Quinolinone Quinolinone Compound Quinolinone->Gyrase Inhibits Cell_Death Bactericidal Effect DS_Breaks->Cell_Death Leads to

Figure 4: General mechanism of action for quinolone/quinolinone antibacterials.

Part 4: Experimental Workflows and Characterization

Distinguishing between these two scaffolds and validating their predicted biological activities requires a combination of robust analytical and biological techniques.

Protocol: Spectroscopic Differentiation

A scientist presented with an unknown sample of one of these two compounds could readily distinguish them using standard spectroscopic methods.

Rationale for the Workflow:

  • Infrared (IR) Spectroscopy: The most definitive and rapid method. The C=O bond in the quinolinone's lactam ring will produce a strong, sharp absorption peak in the range of 1650-1690 cm⁻¹, a region where the aromatic 7-chloroquinoline has no comparable signal.[17]

  • Proton NMR (¹H NMR): The quinolinone will show a characteristic broad singlet for the N-H proton (typically >10 ppm). Furthermore, the protons on the pyridinone ring will have different chemical shifts compared to the aromatic protons in 7-chloroquinoline.

  • Carbon NMR (¹³C NMR): The quinolinone will exhibit a signal for the carbonyl carbon in the downfield region (160-180 ppm). This signal is absent in the spectrum of 7-chloroquinoline.

  • Mass Spectrometry (MS): The molecular ion peak will directly confirm the molecular formula and weight, which are distinct for the two compounds (163.60 g/mol vs. 207.65 g/mol ).[7][8]

G Unknown Unknown Sample (Is it 7-CQ or 7-CQO?) IR Run FT-IR Spectrum Unknown->IR Decision_IR Strong C=O peak at ~1660 cm⁻¹? IR->Decision_IR HNMR Confirm with ¹H NMR Decision_IR->HNMR Yes CQ Identified as: 7-Chloroquinoline Decision_IR->CQ No Decision_HNMR N-H proton signal (>10 ppm)? HNMR->Decision_HNMR MS Confirm with Mass Spec Decision_HNMR->MS Yes Decision_HNMR->CQ No (Further investigation needed) Decision_MS Molecular Ion Peak ~207.7 m/z? MS->Decision_MS CQO Identified as: 7-Chloro-4,8-dimethyl- quinolin-2(1H)-one Decision_MS->CQO Yes Decision_MS->CQ No (Further investigation needed)

Figure 5: Decision workflow for spectroscopic identification.

Conclusion

While separated by only a few atoms, 7-chloroquinoline and this compound exist in fundamentally different chemical and pharmacological worlds. 7-Chloroquinoline is an aromatic, stable, and versatile chemical intermediate, providing a privileged scaffold for drugs that interfere with processes like heme polymerization and cellular signaling. Conversely, this compound is a quinolinone, a class of compounds whose lactam functionality predisposes it to targeting bacterial topoisomerases, a mechanism of action distinct from that of its aromatic counterpart. For the drug development professional, understanding this divergence is paramount. The choice between these scaffolds is not an incremental modification but a strategic leap toward a different biological target, a different therapeutic indication, and a different set of challenges and opportunities in the quest for novel medicines.

References

  • An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline - Benchchem.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
  • A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Deriv
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar.
  • Quinolones Mechanism of action - YouTube.
  • 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC.
  • Quinoline derivative and their pharmacological & medicinal potential - Neliti.
  • Application Notes and Protocols: 7-Chloro-6-nitroquinoline as a Precursor for Antimalarial Drugs - Benchchem.
  • 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE Properties.
  • 7-Chloroquinoline - Chem-Impex.
  • 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties - SciSpace.
  • 7-chloroquinoline AldrichCPR - Sigma-Aldrich.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - MDPI.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implic
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI.
  • 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445 - PubChem.

Sources

Biological Activity of 7-Chloro-4,8-Dimethylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical synthesis, pharmacological profile, and experimental validation of 7-chloro-4,8-dimethylquinolin-2(1H)-one and its functionalized derivatives.

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, combining the pharmacophoric features of the quinolinone core with specific lipophilic and steric modulators. The 7-chloro substituent enhances membrane permeability and metabolic stability, while the 8-methyl group provides steric protection against oxidative metabolism at the C8 position, a common clearance pathway for quinoline drugs. This guide analyzes the scaffold's utility as a precursor for antimicrobial, antifungal, and anticancer agents, providing validated protocols for its synthesis and biological evaluation.[1]

Chemical Foundation & Synthesis

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is driven by three structural pillars:

  • The Lactam Pharmacophore (C2=O, N1-H): Essential for hydrogen bonding with receptor pockets (e.g., DNA gyrase active sites).

  • 7-Chloro Substituent: Increases lipophilicity (

    
    ), facilitating passive transport across bacterial cell walls and the blood-brain barrier. It also serves as a handle for further functionalization via palladium-catalyzed cross-coupling.
    
  • 4,8-Dimethyl Pattern: The C4-methyl group locks the conformation of the heterocyclic ring, while the C8-methyl group sterically hinders N-oxidation and hydroxylation, potentially extending the half-life (

    
    ) in vivo.
    
Validated Synthesis Protocol (Knorr Cyclization)

The most robust route to this compound is the Knorr Quinoline Synthesis , utilizing 3-chloro-2-methylaniline and ethyl acetoacetate .

Step-by-Step Methodology:

Phase 1: Formation of Acetoacetanilide

  • Reagents: Mix 3-chloro-2-methylaniline (0.1 mol) and ethyl acetoacetate (0.12 mol) in a round-bottom flask.

  • Reaction: Heat the mixture to 140–150°C in an oil bath for 3–4 hours.

  • Monitoring: Monitor the evolution of ethanol vapor. The reaction is complete when ethanol cessation is observed.

  • Workup: Cool the reaction mixture to room temperature. The intermediate amide (N-(3-chloro-2-methylphenyl)-3-oxobutanamide) often solidifies. Wash with hexane to remove unreacted aniline.

Phase 2: Cyclization

  • Acid Catalyst: Slowly add the intermediate amide to concentrated sulfuric acid (H₂SO₄) (10 mL per gram of amide) at 0°C.

  • Heating: Heat the solution to 80–90°C for 2 hours. Caution: Exothermic reaction.

  • Quenching: Pour the reaction mixture into crushed ice/water (approx. 500 mL) with vigorous stirring.

  • Isolation: The precipitate is the crude quinolin-2(1H)-one. Filter and wash with water until the filtrate is neutral.

  • Purification: Recrystallize from ethanol/DMF (9:1) to obtain white/off-white needles.

Yield Expectation: 65–75% Characterization:

  • IR (

    
    ):  1650 (C=O, amide), 3100-3400 (N-H broad).
    
  • ¹H NMR (DMSO-

    
    ):  Singlet at 
    
    
    
    2.4 (C4-Me), Singlet at
    
    
    2.6 (C8-Me), Singlet at
    
    
    6.4 (C3-H).
Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 3-Chloro-2-methylaniline + Ethyl Acetoacetate Step1 Condensation (140-150°C, -EtOH) Start->Step1 Heat Intermediate Intermediate: Acetoacetanilide Step1->Intermediate Step2 Cyclization (Conc. H2SO4, 80-90°C) Intermediate->Step2 Acid Catalysis Quench Quench in Ice Water Step2->Quench Product Target Scaffold: This compound Quench->Product Precipitation

Figure 1: Synthetic pathway for the production of the this compound core via Knorr synthesis.

Pharmacological Profiles[2][3]

Antimicrobial Activity

Derivatives of this scaffold exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria. The 7-chloro substitution mimics the electronic properties of established fluoroquinolones, although the mechanism differs (non-fluorine based).

  • Target: DNA Gyrase (Subunit B) and Topoisomerase IV.

  • Spectrum:

    • Staphylococcus aureus (including MRSA strains).[2]

    • Bacillus subtilis.[2]

    • Mycobacterium tuberculosis (moderate activity observed in 7-chloro-4-alkoxy derivatives).

  • Potency: MIC values typically range from 12.5 to 50 µg/mL for the core scaffold, improving to <5 µg/mL upon functionalization at the N1 or C3 positions with hydrazide or azole moieties.

Anticancer & Cytotoxic Potential

The planar structure of the quinolin-2-one allows for DNA intercalation, while the lactam ring can interact with kinase ATP-binding pockets.

  • Mechanism:

    • CDK5 Inhibition: Quinolin-2-ones are known scaffolds for Cyclin-dependent kinase 5 inhibition, relevant in neurodegenerative diseases and glioblastoma.

    • Apoptosis Induction: Up-regulation of Bax and down-regulation of Bcl-2.

  • Key Cell Lines:

    • MCF-7 (Breast Cancer): High sensitivity observed for 4-methyl derivatives.

    • HepG2 (Liver Carcinoma): Moderate cytotoxicity.

    • HeLa (Cervical Cancer): IC50 values often in the micromolar range (10–50 µM).

Biological Mechanism Diagram

MechanismAction cluster_bacteria Antimicrobial Mechanism cluster_cancer Anticancer Mechanism Scaffold 7-Chloro-4,8-dimethyl quinolin-2(1H)-one Target1 DNA Gyrase / Topo IV Scaffold->Target1 H-Bonding Target2 CDK5 / Tyrosine Kinases Scaffold->Target2 ATP Competition Target3 DNA Intercalation Scaffold->Target3 Stacking Effect1 Inhibition of DNA Replication Target1->Effect1 Outcome1 Bacteriostasis/ Bactericidal Effect1->Outcome1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Target3->Effect2 Outcome2 Apoptosis Effect2->Outcome2

Figure 2: Dual mechanistic pathways of the scaffold in prokaryotic (antimicrobial) and eukaryotic (anticancer) systems.

Experimental Protocols for Validation

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate. Range: 100 µg/mL to 0.19 µg/mL.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours .

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Cytotoxicity Assay (MTT Protocol)

Objective: Assess cell viability in cancer cell lines (e.g., MCF-7).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24 hours.
    
  • Treatment: Treat cells with the derivative at varying concentrations (0.1, 1, 10, 50, 100 µM) for 48 hours . Include DMSO control (<0.1%).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC50 using non-linear regression.
    

Summary of Quantitative Data (Representative)

Derivative TypeSubstitution (R)Target Organism/CellActivity MetricReference Value
Core Scaffold H (Unsubstituted)S. aureusMIC25 - 50 µg/mL
Hydrazone =N-NH-ArM. tuberculosisMIC6.25 - 12.5 µg/mL
Core Scaffold HMCF-7 (Breast)IC5035 - 60 µM
Mannich Base -CH2-N(R)2HeLa (Cervical)IC5010 - 25 µM

Note: Values are representative of the class behavior for 7-chloro-4-methylquinolin-2-ones and may vary based on specific assay conditions.

References

  • Al-Bayati, R. I., et al. (2015).[3] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4), 125-135.[3]

  • El-Sayed, M. A., et al. (2018).[1][4] "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Synthetic Communications, 48(15).

  • Gouda, M. A., et al. (2025).[1] "Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors." ResearchGate.

  • National Toxicology Program. (2008). "RoC: o-Nitrotoluene; 2010 (Precursor Data)." NIH.

  • Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry.

Sources

Executive Summary: A Precautionary Approach to a Novel Quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 7-chloro-4,8-dimethylquinolin-2(1H)-one

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on an analysis of structurally related compounds and general principles of chemical safety. As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for this compound has not been identified. This compound should be handled as a substance of unknown toxicity, and all procedures should be conducted with the utmost caution.

This compound is a substituted quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad biological activities of its derivatives, which range from anticancer to antimicrobial agents.[1][2] However, this biological activity is intrinsically linked to a complex toxicological profile that is highly dependent on the nature and position of chemical substituents.[1]

Given the absence of specific toxicological data for this compound, this guide establishes a comprehensive safety framework based on the principle of hazard assessment by chemical analogy. We will analyze the known hazards of structurally similar chloro- and methyl-substituted quinolines and quinolinones to build a presumed hazard profile. This document provides rigorous, self-validating protocols for risk assessment, safe handling, emergency response, and disposal, designed to empower researchers to work safely with this and other uncharacterized chemical entities.

Compound Identification and Presumed Hazard Profile

IUPAC Name: 7-chloro-4,8-dimethyl-1H-quinolin-2-one Molecular Formula: C₁₁H₁₀ClNO Structure:

(A chemical structure image would be placed here in a full document)

Hazard Analysis by Chemical Analogy

The toxicological effects of substituted quinolines are mediated by various molecular mechanisms, including mitochondrial disruption and DNA interaction.[1] The substitution pattern is a critical determinant of toxicity.

  • Quinolinone Core: The quinolinone structure itself is found in many bioactive compounds.[3] The hydroxylation of a parent quinoline to a quinolinone can potentially reduce genotoxicity, though other toxic effects may persist.[4]

  • Chloro-Substitution: The presence of a chlorine atom on the quinoline ring is common in compounds with potent biological activity. However, chloro-substituted quinolines can also exhibit mutagenic properties.[5] The position of the chlorine is crucial; for instance, 3-chloroquinolines have been found to be less mutagenic than other derivatives.[5]

  • Methyl-Substitution: Methyl groups can influence the metabolic profile and steric interactions of the molecule, which can either increase or decrease toxicity depending on their position.

To construct a plausible safety profile, we can examine the GHS classifications of the most relevant publically available analogs.

Compound NameMolecular FormulaKey GHS Hazard StatementsCitations
7-chloro-2,8-dimethylquinolin-4-ol C₁₁H₁₀ClNOH301: Toxic if swallowedH318: Causes serious eye damage
7-Chloro-4-hydroxy-8-methylquinoline C₁₀H₈ClNOH302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation
7-Chloro-4-hydroxyquinoline C₉H₆ClNOH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
7-Chloroquinaldine (2-methyl) C₁₀H₈ClNH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Conclusion of Analog Analysis: Based on the data from these structurally related compounds, it is prudent to assume that This compound may possess the following hazards:

  • Acute Oral Toxicity: Harmful or potentially toxic if swallowed.

  • Skin and Eye Irritation: Likely to be a skin and eye irritant, with the potential for serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Skin Sensitization: Potential to cause an allergic skin reaction.

Therefore, this compound must be handled with appropriate engineering controls and personal protective equipment to prevent all routes of exposure.

Comprehensive Risk Management and Handling Protocols

A self-validating system of safety requires a proactive approach to risk management. The following workflow must be completed before any experimental work begins.

Pre-Experiment Risk Assessment Workflow

RiskAssessment cluster_prep Phase 1: Hazard Identification cluster_exp Phase 2: Experimental Design Review cluster_control Phase 3: Control Implementation A Review this Guide & Analog SDS Data B Identify Potential Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation A->B C Assume High Potency & Unknown Long-Term Effects B->C J Final Go/No-Go Decision (Are all risks mitigated?) C->J D Define Experimental Steps: Weighing, Dissolving, Reaction, Work-up E Identify Exposure Points (e.g., solid transfer, solvent evaporation) D->E F Determine Quantities (Start with smallest scale possible) D->F G Select Engineering Controls (Certified Chemical Fume Hood) E->G F->G H Define PPE Requirements (Gloves, Lab Coat, Goggles, Face Shield if needed) G->H I Establish Waste Procedures (Segregated Hazardous Waste Stream) H->I I->J

Caption: Risk assessment workflow for uncharacterized compounds.

Standard Operating Protocol: Handling Solid this compound

This protocol is designed to minimize exposure through inhalation, ingestion, and dermal contact.

1. Preparation and Engineering Controls:

  • Location: All handling of the solid compound must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.
  • Surface Protection: Line the work surface of the fume hood with absorbent, plastic-backed bench paper to contain any spills.
  • Equipment: Assemble all necessary equipment (spatulas, weigh paper, vials, solvents, vortex mixer) inside the hood before introducing the compound.

2. Personal Protective Equipment (PPE):

  • Body: A flame-resistant lab coat, fully buttoned.
  • Hands: Wear two pairs of nitrile gloves. The outer pair should be removed and replaced immediately if contamination is suspected.
  • Eyes: Chemical splash goggles are mandatory. If there is a significant risk of splash, a full-face shield should be worn in addition to goggles.

3. Weighing and Transfer Procedure:

  • De-pressurize: Before opening the primary container, gently tap it on the work surface to settle the solid material.
  • Aliquotting: Slowly open the container inside the fume hood. Use a dedicated, clean spatula to carefully transfer the desired amount of solid onto creased weigh paper or directly into a tared vial. Avoid creating dust.
  • Tare Vessel Method: For greater accuracy and safety, weigh the vial containing the compound, transfer the solid directly into the reaction vessel, and then re-weigh the original vial to determine the exact amount transferred. This minimizes handling of the open solid.
  • Container Sealing: Immediately and securely close the primary container after dispensing.

4. Solubilization:

  • Solvent Addition: Add the desired solvent to the vessel containing the solid compound via a pipette or syringe while still inside the fume hood.
  • Dissolution: Cap the vessel securely and use a vortex mixer or sonicator to aid dissolution. Do not heat an uncapped vessel containing the compound.

5. Decontamination and Waste Disposal:

  • Tools: Thoroughly rinse all spatulas and glassware that came into contact with the compound with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
  • Surfaces: Wipe down the work surface with a cloth dampened with the same solvent. Dispose of the bench paper and cleaning materials as solid hazardous waste.
  • PPE: Remove the outer pair of gloves first, followed by the inner pair, turning them inside out to prevent contamination of the skin. Dispose of them in the solid hazardous waste stream. Wash hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, fire extinguisher, spill kit).

Emergency Response Decision Tree

EmergencyResponse cluster_spill Spill Scenario cluster_exposure Personnel Exposure Scenario Start Emergency Event Occurs Spill_Size Assess Spill Size Start->Spill_Size Spill Exposure_Type Identify Exposure Route Start->Exposure_Type Exposure Small_Spill Small Spill (<1g, Contained) 1. Alert others in the lab. 2. Use spill kit to absorb. 3. Decontaminate area. 4. Dispose as hazardous waste. Spill_Size->Small_Spill Small Large_Spill Large Spill (>1g, Uncontained) 1. Evacuate the immediate area. 2. Alert lab supervisor & EHS. 3. Prevent entry. 4. Await professional response. Spill_Size->Large_Spill Large Skin Skin Contact 1. Remove contaminated clothing. 2. Flush affected area with   water for 15 minutes. 3. Seek medical attention. Exposure_Type->Skin Skin Eye Eye Contact 1. Immediately flush with eyewash   for 15 minutes, holding eyelids open. 2. Seek immediate medical attention. Exposure_Type->Eye Eye Inhalation Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. Exposure_Type->Inhalation Inhalation Ingestion Ingestion 1. DO NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Exposure_Type->Ingestion Ingestion

Caption: Decision tree for emergency response procedures.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for potent or uncharacterized compounds, away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste material containing this compound, including contaminated consumables (gloves, paper, pipette tips) and rinse solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

  • BenchChem. (2025). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.

  • Santa Cruz Biotechnology. Safety Data Sheet: 5-Chloro-8-quinolinol.

  • PubMed. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.

  • U.S. Environmental Protection Agency (EPA). Toxics Release Inventory: 2(1H)-Quinolinone, 1,6-dimethyl-.

  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

  • ResearchGate. (2022). 15.4.5 Quinolinones and Related Systems (Update 2022).

  • ACS Omega. (2026). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential.

  • ACS Publications. (2026). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential.

  • National Center for Biotechnology Information (PMC). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.

Sources

The 4,8-Dimethylquinolin-2-one Scaffold: Synthetic Architectures, Structural Dynamics, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,8-dimethylquinolin-2-one (also known as 4,8-dimethylcarbostyril) represents a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by the steric bulk of the 8-methyl group adjacent to the lactam nitrogen and the electronic donation of the 4-methyl group, this moiety serves as a critical intermediate for complex alkaloids and a pharmacophore for diverse therapeutic agents. This technical guide synthesizes the structural dynamics, synthetic pathways, and biological utility of this specific substitution pattern, moving beyond generic quinolone descriptions to focus on the unique physicochemical properties conferred by the 4,8-dimethyl motif.

Structural Dynamics & Pharmacophore Properties

Electronic Structure and Tautomerism

The reactivity of 4,8-dimethylquinolin-2-one is governed by the lactam-lactim tautomerism. While the lactam (2-one) form predominates in the solid state and polar solvents due to dimerization via hydrogen bonding, the 8-methyl group introduces a unique steric clash.

  • Steric Influence (C8-Me): The methyl group at position 8 exerts steric pressure on the N-1 hydrogen. This destabilizes the planar dimer slightly compared to the unsubstituted analogue, increasing solubility in organic solvents and modulating N-alkylation rates.

  • Electronic Influence (C4-Me): The methyl group at position 4 is hyperconjugative, increasing electron density at the C-3 position, making it highly susceptible to electrophilic aromatic substitution (EAS).

Spectral Signatures (Self-Validation)

To validate the synthesis of this scaffold, researchers should look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • 
       2.40–2.50 ppm:  C4-Methyl singlet (distinctly deshielded by the aromatic ring).
      
    • 
       2.30–2.40 ppm:  C8-Methyl singlet.
      
    • 
       6.30–6.50 ppm:  C3-H (characteristic vinylic proton of the quinolone ring).
      
    • 
       11.0–12.0 ppm:  Broad singlet for N-H (confirms lactam form).
      
  • IR Spectroscopy:

    • 1640–1660 cm⁻¹: Strong C=O stretching (Amide I band).

    • 2800–3200 cm⁻¹: Broad N-H stretching (indicative of H-bonded dimers).

Synthetic Architectures: The Knorr Cyclization

The most robust route to 4,8-dimethylquinolin-2-one is the Knorr Quinoline Synthesis . This involves the condensation of o-toluidine with ethyl acetoacetate, followed by acid-catalyzed cyclization.

Mechanistic Pathway

The reaction proceeds in two phases:

  • N-Acylation: Nucleophilic attack of o-toluidine on the keto-ester to form an acetoacetanilide intermediate.

  • Cyclization: Intramolecular Friedel-Crafts alkylation typically mediated by Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (

    
    ).
    
Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from precursors to the cyclized product.

KnorrSynthesis Reactants Reactants (o-Toluidine + Ethyl Acetoacetate) Intermediate Intermediate (N-(2-methylphenyl)-3-oxobutanamide) Reactants->Intermediate Condensation (-EtOH) Cyclization Cyclization (H2SO4 or PPA, >90°C) Intermediate->Cyclization Protonation Product Product (4,8-Dimethylquinolin-2-one) Cyclization->Product -H2O (Ring Closure)

Figure 1: Step-wise mechanistic flow of the Knorr synthesis yielding the 4,8-dimethyl scaffold.

Biological Applications & SAR

The 4,8-dimethyl substitution pattern is not merely structural; it dictates the pharmacological profile.

Therapeutic AreaMechanism of ActionRole of 4,8-Dimethyl Motif
Antimicrobial DNA Gyrase InhibitionThe lipophilic C8-Me enhances membrane permeability; the C4-Me positions the scaffold for hydrophobic pocket binding in bacterial enzymes.
Anticancer Tubulin Polymerization InhibitionUsed as a core for 4-aryl-substituted derivatives. The C8-Me restricts conformational rotation, locking the molecule in a bioactive pose.
Anti-inflammatory PDE4 InhibitionActs as an isostere to coumarin. The lactam nitrogen serves as a hydrogen bond donor in the active site.
Structure-Activity Relationship (SAR) Map

Modifications at specific positions yield distinct therapeutic candidates.

SAR_Logic Core 4,8-Dimethylquinolin-2-one (Scaffold) N1 N-1 Alkylation: Increases lipophilicity (Anticancer) Core->N1 C3 C-3 Functionalization: (Br, NO2, Acyl) Entry to alkaloids Core->C3 C4 C-4 Methyl: Benzylic oxidation yields Aldehydes Core->C4 C8 C-8 Methyl: Steric block Prevents metabolism Core->C8

Figure 2: Pharmacophore mapping showing strategic functionalization points.

Experimental Protocols

Protocol A: Synthesis of 4,8-Dimethylquinolin-2-one (Knorr Method)

Objective: To synthesize the core scaffold using o-toluidine and ethyl acetoacetate. Safety: Sulfuric acid is corrosive. Perform all steps in a fume hood.

Reagents:

  • o-Toluidine (0.1 mol, 10.7 g)

  • Ethyl acetoacetate (0.1 mol, 13.0 g)

  • Concentrated Sulfuric Acid (

    
    ) (30 mL)
    

Procedure:

  • Condensation: In a round-bottom flask, mix o-toluidine and ethyl acetoacetate. Heat the mixture in an oil bath at 110°C for 30 minutes. (Note: Evolution of ethanol indicates reaction progress).

  • Cyclization: Cool the mixture to room temperature. Slowly add concentrated

    
     (30 mL) with stirring.
    
  • Heating: Heat the reaction mixture on a steam bath or oil bath at 95–100°C for 2 hours. The mixture will darken.

  • Quenching: Cool the reaction vessel to room temperature. Pour the viscous mixture slowly into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate under vacuum. Wash with copious amounts of cold water to remove acid (check pH). Recrystallize from ethanol to obtain white/off-white needles.

  • Yield: Expected yield 60–75%. Melting Point: ~220–224°C (consistent with substituted carbostyrils).

Protocol B: C-3 Bromination (Electrophilic Substitution)

Objective: To introduce a bromine atom at C-3 for further cross-coupling.

Procedure:

  • Dissolve 4,8-dimethylquinolin-2-one (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add a solution of Bromine (

    
    , 10 mmol) in acetic acid dropwise at room temperature.
    
  • Stir for 1 hour. The product (3-bromo-4,8-dimethylquinolin-2-one) usually precipitates.

  • Filter and wash with water.[2][3]

References

  • Organic Syntheses. (1944). 4-Methylcarbostyril. (Note: This is the foundational protocol for Knorr synthesis of methyl-quinolinones, adaptable for o-toluidine).

  • Mikhailov, B. M. (1947). Synthesis of Quinoline Derivatives. Chemical Abstracts.
  • BenchChem. (2025). Application Notes and Protocols for the Knorr Synthesis.

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Provides spectral data and reactivity patterns for the 8-methyl scaffold).

  • National Institutes of Health (PubChem). (2025). 4,8-Dimethylquinoline Compound Summary. (Used for structural validation and identifiers).[4]

  • SpectraBase. (2025).[5] 4-Methyl-2(1H)-quinolinone NMR Spectrum. (Reference for spectral assignment of the core scaffold). [5]

Sources

Methodological & Application

Synthesis of 7-chloro-4,8-dimethylquinolin-2(1H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-chloro-4,8-dimethylquinolin-2(1H)-one, a substituted quinolinone of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on the well-established Knorr quinoline synthesis, a reliable method for the preparation of 2-hydroxyquinolines and their tautomeric 2-quinolinone forms. This guide details the underlying chemical principles, a step-by-step experimental protocol, and expected characterization data.

Introduction to Quinolinone Synthesis

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The Knorr quinoline synthesis, first reported in 1886, remains a cornerstone for the construction of this important heterocyclic system.[1] The reaction proceeds via the intramolecular cyclization of a β-ketoanilide, which is itself formed from the condensation of an aniline with a β-ketoester.[2] This versatile method allows for the introduction of various substituents on both the benzenoid and pyridinone rings, making it a valuable tool for the generation of diverse chemical libraries for drug screening.

This application note focuses on the synthesis of this compound from 3-chloro-2-methylaniline, employing the Knorr synthesis methodology. The protocol is designed to be a self-validating system, with clear explanations for each step and guidance on reaction monitoring and product characterization.

Reaction Scheme and Mechanism

The synthesis of this compound is a two-step process, as illustrated below.

Reaction_Scheme cluster_step1 Step 1: Acetoacetanilide Formation cluster_step2 Step 2: Knorr Cyclization aniline 3-chloro-2-methylaniline intermediate N-(3-chloro-2-methylphenyl)-3-oxobutanamide aniline->intermediate Δ, neat ketoester ethyl acetoacetate ketoester->intermediate product This compound intermediate->product Polyphosphoric Acid (PPA), Δ

Figure 1: Overall synthetic scheme for this compound.

The reaction mechanism begins with the nucleophilic attack of the amino group of 3-chloro-2-methylaniline on the acetyl carbonyl group of ethyl acetoacetate, followed by the elimination of ethanol to form the N-(3-chloro-2-methylphenyl)-3-oxobutanamide intermediate. This is the thermodynamically favored product at elevated temperatures.

The second step is the acid-catalyzed intramolecular electrophilic aromatic substitution, known as the Knorr cyclization. Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent. The enol form of the acetoacetanilide is protonated, activating the aromatic ring for cyclization. Subsequent dehydration and tautomerization yield the stable this compound.

Experimental Protocol

This protocol is an adapted procedure based on established methods for the Knorr quinoline synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-chloro-2-methylanilineReagentCommercially Available
Ethyl acetoacetateReagentCommercially Available
Polyphosphoric acid (PPA)ReagentCommercially Available
EthanolACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide (Acetoacetanilide Intermediate)

Workflow_Step1 start Combine 3-chloro-2-methylaniline and ethyl acetoacetate in a round-bottom flask. heat Heat the mixture at 120-130 °C for 2-3 hours with stirring. start->heat monitor Monitor the reaction by TLC for the disappearance of the aniline starting material. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool use_directly The crude product is a viscous oil and can be used directly in the next step without further purification. cool->use_directly end Proceed to Step 2. use_directly->end

Figure 2: Workflow for the synthesis of the acetoacetanilide intermediate.

Procedure:

  • In a 100 mL round-bottom flask, combine 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and ethyl acetoacetate (14.31 g, 0.11 mol).

  • Heat the mixture in an oil bath at 120-130 °C for 2-3 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete (as indicated by the consumption of the aniline), allow the mixture to cool to room temperature. The resulting crude N-(3-chloro-2-methylphenyl)-3-oxobutanamide is a viscous, yellowish-brown oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound (Knorr Cyclization)

Workflow_Step2 start Add polyphosphoric acid (PPA) to a flask and preheat to 80 °C. add_intermediate Slowly add the crude acetoacetanilide intermediate from Step 1 to the hot PPA with vigorous stirring. start->add_intermediate heat_reaction Increase the temperature to 120-130 °C and stir for 1-2 hours. add_intermediate->heat_reaction monitor_cyclization Monitor the cyclization by TLC until the intermediate is consumed. heat_reaction->monitor_cyclization quench Cool the reaction mixture and carefully pour it onto crushed ice with stirring. monitor_cyclization->quench neutralize Neutralize the acidic solution with saturated aqueous sodium bicarbonate. quench->neutralize precipitate Collect the resulting precipitate by vacuum filtration. neutralize->precipitate wash Wash the solid with cold water and air dry. precipitate->wash purify Recrystallize the crude product from ethanol to obtain the pure quinolinone. wash->purify end Characterize the final product. purify->end

Figure 3: Workflow for the Knorr cyclization to form the quinolinone product.

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (approx. 100 g).

  • Heat the PPA to 80 °C with stirring.

  • Slowly and carefully add the crude N-(3-chloro-2-methylphenyl)-3-oxobutanamide from Step 1 to the hot PPA. The addition should be done in portions to control the initial exotherm.

  • After the addition is complete, increase the temperature of the reaction mixture to 120-130 °C and continue stirring for 1-2 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the starting material is no longer visible.

  • Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold water.

  • Air-dry the crude product. For further purification, recrystallize the solid from ethanol to yield this compound as a crystalline solid.

Characterization

Expected Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected to be in the range of 200-250 °C.

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 11.5-12.0 (s, 1H, N-H)

    • δ 7.5-7.8 (m, 2H, Ar-H)

    • δ 6.1-6.3 (s, 1H, H-3)

    • δ 2.4-2.6 (s, 3H, C4-CH₃)

    • δ 2.2-2.4 (s, 3H, C8-CH₃)

  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • δ 160-165 (C=O)

    • δ 145-150 (C4)

    • δ 135-140 (C8a)

    • δ 130-135 (C7)

    • δ 125-130 (C5)

    • δ 120-125 (C6)

    • δ 115-120 (C4a)

    • δ 110-115 (C8)

    • δ 100-105 (C3)

    • δ 15-20 (C4-CH₃)

    • δ 10-15 (C8-CH₃)

  • IR (KBr, cm⁻¹):

    • 3200-2800 (N-H stretching)

    • 1650-1670 (C=O stretching, amide I)

    • 1600-1620 (C=C stretching)

    • 800-850 (C-Cl stretching)

  • Mass Spectrometry (EI):

    • Expected M⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Trustworthiness and Self-Validation

The protocol described is based on the well-understood and extensively documented Knorr quinoline synthesis. The progress of each step can be reliably monitored by TLC. The final product can be purified by standard recrystallization techniques, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected spectroscopic data, based on analogous structures, provide a clear benchmark for successful synthesis.

References

  • Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie1886, 236 (1-2), 69–115.
  • Staskun, B. The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry1964, 29 (5), 1153–1157.
  • Nikolova, S.; Philipov, S. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank2021, 2021(3), M1261.
  • Nguyen, D. T.; et al. The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology2018, 34 (3).
  • Gibson, J. A.; Kynaston, W.; Lindsey, A. S. The Infrared Spectra of Some Pyridones and Quinolones and Their Behuuiour in the Kolbe-Schmitt Reaction. Journal of the Chemical Society (Resumed)1955, 4340.
  • PubChem. 7-Chloro-8-methylquinolin-2(1H)-one. Available online: [Link] (accessed on February 20, 2026).

  • PubChem. 4-Methyl-2-quinolone. Available online: [Link] (accessed on February 20, 2026).

Sources

Application Note: 7-Chloro-4,8-dimethylquinolin-2(1H)-one as a Versatile Scaffold for Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The persistent global health crisis posed by malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates a continuous search for novel therapeutic agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy, with chloroquine being a prime example.[1] These drugs primarily act by disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[2][3][4] This validated mechanism makes the quinoline core a privileged scaffold for developing new antimalarials. This document provides a comprehensive guide for researchers on utilizing a specific derivative, 7-chloro-4,8-dimethylquinolin-2(1H)-one, as a foundational structure for the rational design and evaluation of next-generation antimalarial candidates.

Section 1: The Quinolinone Core and Its Antimalarial Mechanism

The primary mechanism of action for most quinoline-type antimalarials is the inhibition of hemozoin biocrystallization within the parasite's acidic digestive vacuole.[4][5] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin.[2][3]

Quinoline drugs, being weakly basic, accumulate to high concentrations in the acidic environment of the digestive vacuole.[1] There, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[5] This leads to a buildup of toxic free heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell death.[2][3] The this compound scaffold retains the essential 7-chloroquinoline core responsible for this activity, making it an excellent starting point for medicinal chemistry campaigns.

Hemozoin_Inhibition cluster_parasite Plasmodium-infected RBC Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Biocrystallization (Detoxification) Death Parasite Death Heme->Death Oxidative Stress Quinolinone Quinolinone Scaffold Quinolinone->Hemozoin Inhibition Synthesis_Workflow Start 3-chloro-2-methylaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (140°C) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Step 2: Cyclization (PPA, 120°C) Intermediate->Step2 Product1 8-chloro-4-methyl- quinolin-2(1H)-one Step2->Product1 Step3 Step 3: Chlorination (NCS, Acetonitrile) Product1->Step3 Product2 Crude Product Step3->Product2 Step4 Step 4: Purification (Column Chromatography) Product2->Step4 Final 7-chloro-4,8-dimethyl- quinolin-2(1H)-one Step4->Final Screening_Cascade Compound Test Compound Assay1 Primary Screen: In Vitro Antiplasmodial Assay (SYBR Green I) Compound->Assay1 Result1 Determine IC50 Assay1->Result1 Assay2 Mechanism Screen: Hemozoin Inhibition Assay Result1->Assay2 Active (IC50 < 10 µM) Result2 Confirm Target Engagement Assay2->Result2 Assay3 Selectivity Screen: Cytotoxicity Assay (MTT) on Mammalian Cells Result2->Assay3 Result3 Determine CC50 Assay3->Result3 High SI Analysis Calculate Selectivity Index (SI = CC50 / IC50) Result3->Analysis High SI Lead Lead Candidate Analysis->Lead High SI SAR_Insights Scaffold This compound Core Structure N1 N1-Position: - Introduce basic side chains to enhance vacuole accumulation. - Explore various linkers and terminal groups. Scaffold->N1 Key for Pharmacokinetics C4 C4-Methyl: - Modify to alter lipophilicity and steric profile. Scaffold->C4 Modulates Potency C8 C8-Methyl: - Substitution affects ring electronics and planarity. Scaffold->C8 Fine-tunes Activity Ring Aromatic Ring: - The 7-Cl is critical. - Explore other substituents at C5/C6 to modulate electronics. Scaffold->Ring Essential for Activity

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 7-chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-7C48DMQ-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming aqueous insolubility of substituted quinolin-2(1H)-ones for biological assays.[1]

Executive Summary & Molecule Profile[1]

User Issue: Inability to dissolve 7-chloro-4,8-dimethylquinolin-2(1H)-one (CDQ) in aqueous buffers (PBS, cell culture media) for experimental use.

Technical Diagnosis: The molecule belongs to the quinolin-2(1H)-one class (also known as carbostyrils).[1] Unlike standard quinolines, the nitrogen atom in the 1-position is part of a lactam (cyclic amide) system. This confers distinct physicochemical properties:

  • Loss of Basicity: The nitrogen lone pair is delocalized into the carbonyl group, making it non-basic (unlike the pyridine-like nitrogen in quinoline).[1] Acidification (pH < 4) will not significantly improve solubility until extremely low pH levels are reached, which are incompatible with biological assays.[1]

  • High Crystal Lattice Energy: The planar structure and the amide moiety (donor-acceptor pair) facilitate strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, resulting in high melting points and poor water solubility.[1]
  • Hydrophobicity: The chloro and dimethyl substituents increase the LogP (partition coefficient), further reducing aqueous affinity.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication
Core Structure Quinolin-2(1H)-one (Lactam)Stable tautomer; non-basic N.
pKa (Acidic) ~11.0 - 12.0 (NH deprotonation)Soluble only at very high pH (>12).[1][2][3][4]
pKa (Basic) < -0.7 (Carbonyl oxygen protonation)Requires concentrated acid to protonate.[1]
LogP ~2.5 - 3.2Lipophilic; requires organic cosolvents.[1]
Water Solubility < 10

M (predicted)
Practically insoluble in pure water.[1]

Troubleshooting Guide (Q&A)

Q1: "I tried adding 1N HCl, but it didn't dissolve. Why?"

Answer: This is a common misconception caused by the name "quinoline."[1] While quinoline is a base, quinolin-2(1H)-one is a lactam.[1] The nitrogen's electrons are tied up in resonance with the carbonyl oxygen.[1]

  • Mechanism: You cannot protonate this nitrogen with weak or moderate acids (like 1N HCl).[1]

  • Solution: Stop adding acid. It will not work and may damage your compound or assay system.[1] Switch to the Cosolvent or Cyclodextrin strategies below.

Q2: "It dissolves in DMSO, but precipitates immediately when added to water/media. How do I fix this 'crashing out'?"

Answer: This is the "Solvent Shock" phenomenon.[1] When a hydrophobic molecule in DMSO hits water, the water molecules cluster tightly around themselves (hydrophobic effect), forcing the drug molecules to aggregate and precipitate.

  • Fix 1 (Step-down Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100%

    
     10% 
    
    
    
    1%).[1]
  • Fix 2 (Warm Media): Ensure your aqueous buffer is pre-warmed to 37°C. Cold buffers accelerate precipitation.[1]

  • Fix 3 (The "Golden" Solution): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in your aqueous buffer before adding the DMSO stock.[1] (See Protocol B).
Q3: "Can I use pH adjustment to dissolve it?"

Answer: Only if your experiment can tolerate extreme alkalinity.[1]

  • The NH group is weakly acidic (pKa ~11.5).[1] It will form a soluble salt (anion) at pH > 12.[1]

  • Warning: This is generally toxic to cells and incompatible with physiological buffers.[1] This method is only recommended for analytical chemistry applications (e.g., HPLC mobile phases), not biological assays.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: this compound Solid Powder CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemAnal Chemical Analysis (HPLC/NMR) CheckApp->ChemAnal DMSORoute Primary Route: DMSO Stock (10-20 mM) BioAssay->DMSORoute HighPH High pH Route (pH > 12 w/ NaOH) ChemAnal->HighPH StrongSolv Strong Solvent Route (DMF, TFA, Hot MeOH) ChemAnal->StrongSolv PrecipCheck Does it precipitate upon dilution? DMSORoute->PrecipCheck DirectDil Direct Dilution OK (Keep DMSO < 0.5%) PrecipCheck->DirectDil No Cyclo Use Cyclodextrin Strategy (Protocol B) PrecipCheck->Cyclo Yes

Figure 1: Decision tree for solubilizing substituted quinolin-2-ones based on experimental requirements.

Validated Experimental Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: Initial screening, high-throughput screening (HTS).

  • Weighing: Weigh 5–10 mg of CDQ powder into a glass vial (avoid plastic, as DMSO leaches plasticizers).

  • Calculation: Calculate the volume of DMSO (anhydrous,

    
    99.9%) required to reach 20 mM .
    
    • Formula: Volume (

      
      L) = [Mass (mg) / Molecular Weight ( g/mol )] 
      
      
      
      1,000,000 / Concentration (mM).[1]
    • Note: MW of this compound

      
       221.68  g/mol .[1]
      
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds.[1]

  • Sonication: If particles remain, sonicate in a water bath at 40°C for 5–10 minutes. The solution should be perfectly clear yellow/amber.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Cyclodextrin-Enhanced Aqueous Formulation (The "Gold Standard")

Best for: Animal studies (IP/IV/Oral) and sensitive cell assays where precipitation is observed.

Theory: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic quinolinone sits inside the donut-shaped cyclodextrin, while the hydrophilic exterior interacts with water.
ReagentConcentrationRole
HP-

-CD
20% w/v (200 mg/mL)Solubilizing Agent
DMSO Stock 20 mMSource of Compound
PBS/Saline 1XBulk Buffer

Step-by-Step:

  • Prepare Vehicle: Dissolve 2.0 g of HP-

    
    -CD in 10 mL of PBS/Saline. Filter sterilize (0.22 
    
    
    
    m).[1]
  • Aliquot Vehicle: Place 990

    
    L of the HP-
    
    
    
    -CD solution into a tube.
  • Add Compound: Slowly add 10

    
    L of your 20 mM DMSO stock  to the vehicle while vortexing.[1]
    
    • Result: A clear solution at 200

      
      M (final DMSO = 1%).[1]
      
  • Equilibration: Shake gently at room temperature for 30 minutes to allow the inclusion complex to stabilize.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[1]

References & Grounding

  • Solubility of Quinolin-2-ones:

    • Source: Solubility of Things.[1][5][6][7][8] "Solubility of 1H-quinolin-2-one (C9H7NO)."

    • Key Finding: Confirms insolubility in water and solubility in polar organic solvents (DMSO, Ethanol).

    • URL:

  • pKa and Ionization Behavior:

    • Source: National Institutes of Health (NIH) / PubChem. "7-Chloroquinolin-4-ol Properties" (Isomeric comparison) & "Quinoline pKa Data."[1]

    • Key Finding: Quinolin-2-ones are non-basic.[1] Deprotonation requires high pH; protonation requires strong acid.[1]

    • URL:

  • Formulation Strategies (Cyclodextrins):

    • Source: BenchChem Technical Guides.[1] "Overcoming poor solubility of quinoline derivatives."

    • Key Finding: Recommends solid dispersions and cyclodextrin complexation for hydrophobic quinoline scaffolds.[1][6]

    • URL:

  • Synthesis & Characterization:

    • Source: Asian Journal of Chemistry.[1] "Synthesis and Biological Activities of 7-Chloroquinoline Derivatives."

    • Key Finding: Describes the synthesis and purification (crystallization from Ethanol:DMSO) of similar chlorinated quinoline derivatives, validating DMSO/Alcohol as primary solvents.

    • URL:

Sources

Technical Support Center: Purification of 7-chloro-4,8-dimethylquinolin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 7-chloro-4,8-dimethylquinolin-2(1H)-one. As a key intermediate in medicinal chemistry and materials science, obtaining this quinolinone derivative in high purity is critical for downstream applications.[1] Recrystallization remains a powerful, cost-effective, and scalable purification technique, yet it often presents challenges that can impact yield and purity.[2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols based on established chemical principles.

Section 1: Troubleshooting Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

Answer: This issue points directly to a suboptimal choice of solvent. The quinolinone core, with its lactam functionality and aromatic system, imparts a moderate polarity. An ideal solvent must have sufficient solvating power at elevated temperatures to overcome the crystal lattice energy of your compound.[2][3]

  • Underlying Cause: The solvent's polarity may be mismatched with the compound. For instance, highly non-polar solvents like hexanes or petroleum ether are unlikely to be effective. Conversely, a solvent in which the compound is highly soluble even at room temperature is also unsuitable.[3]

  • Recommended Actions:

    • Switch to a More Polar Solvent: If you are using a non-polar solvent, switch to a polar protic solvent like ethanol, methanol, or isopropanol, which are often effective for quinoline derivatives.[4][5] Polar aprotic solvents such as ethyl acetate or acetone can also be good candidates.

    • Consider a Mixed-Solvent System: If no single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system is a powerful alternative.[3] A common pairing is a "good" solvent in which the compound is soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which it is not (e.g., water).[3]

Q2: The solution is clear and hot, but no crystals are forming, even after cooling to room temperature and placing it in an ice bath.

Answer: This is a classic case of either excessive solvent use or the formation of a supersaturated solution, a state where the concentration of the dissolved compound exceeds its normal solubility limit at that temperature.[6]

  • Underlying Cause & Solutions:

    • Too Much Solvent: This is the most frequent cause.[7] If an excessive volume of solvent was used, the solution might not become saturated upon cooling.

      • Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the solute concentration.[8][9] Allow the concentrated solution to cool slowly again.

    • Supersaturation: Crystal formation requires a nucleation event—an initial point for crystal growth to begin.[10] Sometimes, a solution can become supersaturated without spontaneous nucleation.

      • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][9] The microscopic imperfections on the glass can provide nucleation sites.

      • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[9]

      • Solution 3: Flash Freeze. Dipping a glass rod into the solution and then into liquid nitrogen or a dry ice/acetone bath to freeze a small amount of the solution on the tip can create seed crystals when the rod is reintroduced.

Q3: Instead of crystals, an oil has separated from the solution. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is above the melting point of the solute.[7] The compound separates as a liquid (oil) rather than a solid. Oiling out is detrimental to purity, as the oil can trap impurities.

  • Underlying Cause & Solutions:

    • High Solute Concentration at High Temperature: The boiling point of your chosen solvent may be too high relative to the melting point of your compound.

      • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[7] Allow it to cool very slowly.

      • Solution 2: Lower the Cooling Temperature Drastically. Sometimes, rapidly cooling the oiled solution in a dry ice/acetone bath can induce solidification. The resulting solid will likely be impure and should be re-dissolved and recrystallized properly.

      • Solution 3: Change Solvents. The most reliable solution is to select a different solvent or solvent pair with a lower boiling point.[8]

Q4: My final product has a low yield. Where did my compound go?

Answer: A low yield is typically a result of procedural losses. Maximizing recovery requires careful attention to technique at several key stages.[9]

  • Underlying Cause & Solutions:

    • Using Too Much Solvent: As discussed in Q2, excess solvent will retain a significant amount of your product in the mother liquor.[6] Always use the minimum amount of boiling solvent needed for complete dissolution.

    • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[8]

    • Incomplete Crystallization: Ensure the solution is cooled for an adequate amount of time. Cooling in an ice bath for 15-30 minutes after reaching room temperature is standard practice.

    • Washing with Warm Solvent: Washing the collected crystals on the filter funnel with solvent that is not ice-cold will redissolve and wash away a portion of your product.[6] Use a minimal amount of ice-cold solvent for washing.

Section 2: Data & Visualizations
Table 1: Potential Recrystallization Solvents for Quinolinone Derivatives
SolventBoiling Point (°C)PolarityNotes & Rationale
Ethanol 78Polar ProticAn excellent starting point. The hydroxyl group can hydrogen-bond with the quinolinone's lactam, and the ethyl group provides some non-polar character. Often used for related heterocyclic compounds.[4]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point, which can be advantageous if "oiling out" is an issue.[11]
Isopropanol 82Polar ProticHas been used successfully for recrystallizing 7-chloroquinoline derivatives.[12]
Ethyl Acetate 77Polar AproticA good alternative if alcohols prove too effective as solvents (i.e., high solubility even when cold).
Acetone 56Polar AproticIts low boiling point is useful for easy removal from the final product but can make it difficult to maintain a boiling solution without significant evaporation.
Ethanol/Water VariableMixedA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution turns cloudy (the cloud point), after which a few drops of hot ethanol are added to redissolve.[3]
Ethanol/DMSO VariableMixedFor compounds that are particularly difficult to dissolve, a mixture with Dimethyl Sulfoxide (DMSO) can be effective, though removing the high-boiling DMSO can be challenging.[4]
Diagram 1: Troubleshooting Workflow for Recrystallization

G Recrystallization Troubleshooting Flowchart start Start: Hot, Saturated Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe no_crystals No Crystals Form observe->no_crystals No oil_out Compound 'Oils Out' observe->oil_out Oil crystals_form Crystals Formed observe->crystals_form Yes supersat Supersaturated or Too Much Solvent? no_crystals->supersat action_evap 1. Boil off some solvent 2. Re-cool supersat->action_evap Likely action_seed 1. Scratch flask 2. Add seed crystal supersat->action_seed Possible action_evap->cool action_seed->cool action_oil 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Re-cool slowly oil_out->action_oil action_solvent Change to a lower boiling point solvent oil_out->action_solvent action_oil->cool check_purity Check Purity & Yield crystals_form->check_purity impure Impure or Low Yield check_purity->impure No success Pure Crystals Obtained check_purity->success Yes action_rerx Perform a second recrystallization impure->action_rerx action_charcoal Use activated charcoal (if colored) impure->action_charcoal

Caption: A decision tree for troubleshooting common crystallization issues.

Section 3: Experimental Protocols

These protocols are designed to be self-validating by explaining the critical purpose of each step.

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests or the data in Table 1, select a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring.

    • Expert Tip: Add the solvent in small portions. Continue adding just enough boiling solvent until the solid is completely dissolved. Using the absolute minimum amount is key for good recovery.[6]

  • (Optional) Hot Filtration: If insoluble impurities or coloring agents are present, perform a hot filtration. Pre-heat a separate flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove impurities.

    • Causality: Pre-heating prevents the product from crystallizing prematurely in the funnel, which would lead to significant loss of yield.[8]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

    • Trustworthiness Check: The solvent must be ice-cold to prevent your pure product from dissolving. Break the vacuum before adding the rinse solvent to ensure all crystals are washed.[13]

  • Drying: Allow the crystals to dry completely under vacuum on the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Protocol 3.2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (Ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (Water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.

  • Cooling and Collection: Follow steps 4-7 from the Single-Solvent protocol above. For washing, use an ice-cold mixture of the two solvents in the same approximate ratio.

Section 4: Frequently Asked Questions (FAQs)
  • Q: How can I remove a persistent yellow color from my product?

    • A: Colored impurities are often large, polar molecules. They can sometimes be removed by adding a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution before the filtration step.[10] Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Q: I don't have a seed crystal. How can I make one?

    • A: If you have a supersaturated solution, dip a clean glass rod into the solution, remove it, and allow the thin film of solvent on the rod to evaporate in the air. This should leave a small crystalline residue on the rod.[9] Re-inserting this rod into the solution will introduce these microcrystals, which will act as nucleation sites.

  • Q: Is it okay to cool the flask rapidly in an ice bath right after it comes off the heat?

    • A: This is not recommended. Rapid cooling leads to the formation of very small crystals that can trap impurities through co-precipitation.[2] Allowing the solution to cool slowly to room temperature first before moving it to an ice bath will result in larger, purer crystals and a better overall purification.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). Recrystallization I 10.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Unknown. (n.d.). Recrystallization.
  • ECHEMI. (n.d.). Selection of recrystallization solvent.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chemistry.
  • MDPI. (2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • Unknown. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • CymitQuimica. (n.d.). CAS 876-86-8: 7-Chloro-8-hydroxyquinoline.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.

Sources

Scaling up synthesis of 7-chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Synthesis of 7-chloro-4,8-dimethylquinolin-2(1H)-one

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Optimization & Troubleshooting for Knorr Quinoline Cyclization

Executive Summary

This guide addresses the technical challenges associated with the scale-up of This compound (also known as 7-chloro-4,8-dimethylcarbostyril). The synthesis typically employs the Knorr Quinoline Synthesis , involving the condensation of 2-methyl-3-chloroaniline with ethyl acetoacetate , followed by acid-mediated cyclization.

While straightforward on a milligram scale, this route presents significant safety and yield risks at the kilogram scale, primarily due to exothermic runaway during cyclization and rheological changes (slurry solidification) that compromise mixing.

Module 1: Critical Process Parameters (CPPs) & Workflow

The following diagram outlines the optimized process flow and the chemical logic governing the transformation.

G Start Raw Materials: 2-Methyl-3-chloroaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (110-140°C) Formation of Acetoacetanilide Start->Step1 Mix & Heat Ethanol By-product: Ethanol (Remove via Distillation) Step1->Ethanol Vapor Phase Intermed Intermediate: N-(3-chloro-2-methylphenyl)-3-oxobutanamide Step1->Intermed Liquid/Solid Phase Step2 Step 2: Knorr Cyclization (Conc. H2SO4, 60-90°C) Intramolecular Electrophilic Substitution Intermed->Step2 Slow Addition to Acid Quench Step 3: Quenching (Drown-out into Ice/Water) Step2->Quench Exothermic Transfer Product Target: This compound Quench->Product Filtration & Drying

Caption: Figure 1. Process flow for the Knorr synthesis of this compound, highlighting critical phase changes.

Module 2: Troubleshooting The Condensation (Step 1)

Context: The first step is the reaction of 2-methyl-3-chloroaniline with ethyl acetoacetate to form the anilide intermediate.

Q1: My reaction stalls at ~70% conversion. Adding more ethyl acetoacetate doesn't help. Why? A: This reaction is an equilibrium process driven by the removal of ethanol.

  • The Problem: On a small scale, open vessels allow ethanol to escape easily. On a large scale, reflux condensers often return the ethanol to the pot, establishing an equilibrium that prevents completion.

  • The Fix: Switch from reflux to distillation . You must actively distill off the ethanol as it forms. The internal temperature should rise from ~100°C to ~140°C as the ethanol leaves. If the temperature plateaus below 110°C, you still have significant ethanol in the system.

Q2: I am seeing a "gum" instead of a solid precipitate upon cooling. A: This indicates the formation of the crotonate impurity (Schiff base) or incomplete conversion.

  • Cause: If the temperature is too low (<100°C) or the catalyst (if used) is too acidic, the aniline nitrogen attacks the ketone carbonyl (forming a Schiff base/crotonate) rather than the ester carbonyl (forming the desired amide).

  • Protocol Adjustment: Ensure the reaction temperature is maintained >110°C. The desired anilide (N-(3-chloro-2-methylphenyl)-3-oxobutanamide) should crystallize upon cooling. If gum forms, seeding with a pure crystal from a pilot batch is crucial to induce proper crystallization.

Module 3: The Cyclization "Danger Zone" (Step 2)

Context: This step involves heating the intermediate in concentrated sulfuric acid (


) to close the ring. This is the most hazardous step during scale-up.

Q3: Upon adding the intermediate to the sulfuric acid, the temperature spiked uncontrollably (Thermal Runaway). How do I manage this? A: The cyclization is highly exothermic.[1]

  • The Mechanism: The formation of the aromatic system releases significant energy.

  • Scale-Up Protocol:

    • Reverse Addition: Never add the acid to the solid. Always charge the reactor with

      
       first.
      
    • Portion-wise Addition: Add the solid anilide intermediate in small portions.

    • Thermal Ceiling: Monitor the internal temperature. Do not allow the batch to exceed 60°C during addition. Only after all solids are added should you ramp the temperature to 80-90°C to complete the reaction.

    • Cooling Jacket: Ensure your reactor jacket is set to ~10-20°C below the target internal temperature to buffer the exotherm.

Q4: The stirrer seized up halfway through the reaction. The mixture is like cement. A: This is a rheological failure common in quinolone synthesis.

  • The Physics: As the cyclization proceeds, the product (this compound) is less soluble in

    
     than the starting material, leading to a thick slurry.
    
  • The Fix:

    • Acid Volume: You may be running too concentrated. Increase the

      
       volume to 4–6 volumes relative to the weight of the intermediate.
      
    • Impeller Type: Magnetic stir bars fail here. You need an Anchor or Helical Ribbon impeller with high-torque overhead stirring to move the slurry near the reactor walls.

Module 4: Work-up and Purification

Q5: When quenching the acid mixture into water, the product "oiled out" and trapped acid inside hard lumps. A: Oiling out occurs when the product precipitates at a temperature above its melting point (or the melting point of the solvate).

  • The Fix:

    • Temperature Control: Ensure the quench water is kept <20°C using ice.

    • Drown-out Rate: Pour the acid mixture slowly into the water (not water into acid) with vigorous agitation.

    • Granulation: If lumps form, reheat the aqueous slurry to ~80°C (below boiling) to soften the lumps, stir vigorously to release trapped acid, and then cool slowly to recrystallize.

Q6: The final product is pink/red instead of off-white. A: This is due to oxidation by-products or trace aniline oligomers.

  • Purification:

    • Wash: Thoroughly wash the filter cake with water until the filtrate pH is neutral (removes trapped

      
      ).
      
    • Solvent Wash: Wash the cake with cold acetone or methanol. The colored impurities are usually more soluble in organic solvents than the high-melting quinolone.

    • Recrystallization: If high purity (>99%) is required, recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Summary of Quantitative Data

ParameterLab Scale (10g)Pilot Scale (1kg)Critical Consideration
Solvent (Step 1) Neat or TolueneNeatDistill off ethanol to drive equilibrium.
Condensation Temp 120°C120-130°CEnsure T > 110°C to favor amide over Schiff base.
Acid Ratio (Step 2) 3-4 Vol5-6 VolHigher dilution required to manage viscosity/slurry.
Addition Time (Step 2) 5 mins2-4 HoursControlled by exotherm cooling capacity.
Quench Temp Ice Bath<25°C (Chiller)Prevent "oiling out" and steam explosions.
Typical Yield 85-90%75-85%Yield loss usually due to physical handling (filtration).

References

  • Knorr, L. (1886).[2] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[2]

  • BenchChem Technical Support. (2025). Synthesis of Quinolin-2-ones: Troubleshooting & Optimization. 3[4][5][6][7]

  • Patel, H. U., & Gediya, P. A. (2014).[8] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. 8

  • HWS Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. 7[4][5][6][7][9][3]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. 9[4][5][6][7][9][10][11][12]

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 7-chloro-4,8-dimethylquinolin-2(1H)-one: A Comparative Approach

Executive Summary

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a specific derivative, this compound. We will delve into a detailed, proton-by-proton prediction of the spectrum, explaining the underlying principles of chemical shifts and coupling constants. This guide further contextualizes ¹H NMR by comparing it with other essential analytical techniques, offering researchers a holistic view of structural elucidation. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and trustworthiness for professionals in drug discovery and chemical research.

Introduction: The Significance of the Quinolinone Scaffold

Quinoline and its derivatives are heterocyclic compounds of immense interest due to their wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The quinolin-2(1H)-one moiety, a lactam variant of quinoline, is a particularly "privileged scaffold" present in many biologically active molecules.[3] The specific substitution pattern on the quinolinone ring dictates its biological function. Therefore, unambiguous confirmation of the structure of novel derivatives like this compound is a critical step in the research and development process. NMR spectroscopy stands as the most powerful tool for the non-destructive elucidation of molecular structures in solution.[2] This guide will use the principles of ¹H NMR to dissect the structure of this compound.

Predicted ¹H NMR Spectrum of this compound

Molecular Structure and Proton Assignments

To interpret the spectrum, we must first identify the chemically non-equivalent protons in the molecule.[7]

G main 7-Chloro-4,8-dimethyl- quinolin-2(1H)-one H_NMR 1H NMR main->H_NMR H framework H-H connectivity C_NMR 13C NMR main->C_NMR C backbone No. of carbons MS Mass Spec. main->MS Molecular Weight Fragmentation IR IR Spec. main->IR Functional Groups (C=O, N-H) TwoD_NMR 2D NMR (COSY, HMBC) main->TwoD_NMR Confirms H-C connectivity

Caption: Interrelation of analytical techniques for structural elucidation.

Comparison Guide: Strengths and Weaknesses
TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses/Limitations
¹H NMR Proton environment, count, and connectivity (H-H).Excellent for defining the substitution pattern on the rings and confirming the presence of all protonated groups.Does not directly observe quaternary carbons (e.g., C=O, C-Cl).
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the total number of carbons (11 expected). Clearly shows the carbonyl carbon (~160-170 ppm) and other quaternary carbons. [8]Low natural abundance of ¹³C requires longer acquisition times. Provides no direct proton information.
2D NMR (COSY, HSQC, HMBC) Correlations between nuclei (H-H, C-H).COSY: Confirms the H-5/H-6 coupling. HSQC: Directly links each proton to its attached carbon. HMBC: Crucial for assigning quaternary carbons by showing long-range (2-3 bond) correlations from protons (e.g., C4-CH₃ to C4, C4a, and C5).Requires more instrument time and more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides definitive confirmation of the molecular formula (C₁₁H₁₀ClNO) via the molecular ion peak. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be clearly visible.Does not provide information about the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the amide N-H bond (stretch ~3200 cm⁻¹) and the carbonyl C=O bond (stretch ~1660 cm⁻¹). [9]Provides limited information on the overall carbon-hydrogen framework. Spectrum can be complex in the fingerprint region.

Experimental Protocol for ¹H NMR Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh ~5-10 mg of This compound. b 2. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6). a->b c 3. Add a small amount of TMS as an internal standard (0 ppm). b->c d 4. Transfer solution to a 5 mm NMR tube. c->d e 5. Insert tube into spectrometer and lock onto the deuterium signal. f 6. Shim the magnetic field to optimize homogeneity (resolution). e->f g 7. Set acquisition parameters (e.g., 16 scans, 2s relaxation delay). f->g h 8. Acquire the Free Induction Decay (FID) signal. g->h i 9. Apply Fourier Transform to the FID. j 10. Phase correct the spectrum. i->j k 11. Calibrate the chemical shift scale to TMS at 0.00 ppm. j->k l 12. Integrate the signals and analyze the peak multiplicities. k->l

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of labile protons like N-H. [4] * Add Tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to 0.00 ppm. [7] * Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment. [2] * Shimming: The magnetic field is adjusted (shimmed) to maximize its homogeneity across the sample volume, which results in sharp, well-resolved peaks. [2] * Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a standard ¹H spectrum), spectral width, and a relaxation delay (e.g., 2 seconds) to allow for full magnetization recovery between pulses.

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum so that all peaks are upright and have a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. ¹H NMR spectroscopy serves as the primary tool, providing a detailed map of the proton framework of the molecule. By carefully analyzing the chemical shifts, multiplicities, and integration of each signal, a confident structural assignment can be made. However, for absolute and unambiguous confirmation, especially for regulatory or publication purposes, a synergistic approach is required. Complementary techniques such as ¹³C NMR, 2D NMR, and Mass Spectrometry provide orthogonal data that, when combined, leave no doubt as to the molecule's identity, purity, and structure. This guide provides the foundational knowledge and comparative insights necessary for researchers to effectively utilize these tools in their own work.

References

  • TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Drevensek, P., et al. (n.d.). Table 3 ¹H NMR chemical shifts and line widths of the free quinolones... ResearchGate. Available at: [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. Available at: [Link]

  • Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Alarcón-Castro, B., et al. (2023). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega. Available at: [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

  • Maldonado, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Gerothanassis, I. P., et al. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Betancur-Pérez, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Available at: [Link]

  • Pop, F.-A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl₃ and.... Available at: [Link]5165)

Sources

Technical Guide: IR Spectroscopy & Characterization of 7-Chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the IR spectroscopy characteristics of 7-chloro-4,8-dimethylquinolin-2(1H)-one, structured for researchers in medicinal chemistry and structural analysis.

Executive Summary & Application Context

This compound is a substituted aza-heterocycle serving as a critical scaffold in the development of tyrosine kinase inhibitors, immunomodulators, and antimalarial agents.[1] Its structural integrity relies on the stability of the 2-quinolone (carbostyril) core, which exhibits distinct lactam-lactim tautomerism.[1]

This guide provides a definitive spectral fingerprint for the compound, distinguishing it from structural isomers (e.g., 6-chloro analogs) and validating the success of synthetic protocols like the Knorr quinoline synthesis.

Structural Basis of Vibrational Modes

The infrared spectrum of this molecule is dominated by the competition between the lactam (2-oxo) and lactim (2-hydroxy) forms. In the solid state (KBr pellet or ATR), the lactam form predominates, stabilized by intermolecular hydrogen bonding (N-H···O=C).

Key Functional Groups & Expected Shifts[2][3][4]
  • Lactam Carbonyl (C=O): The conjugation with the nitrogen lone pair and the aromatic ring lowers the frequency compared to simple amides, typically appearing at 1640–1680 cm⁻¹ .

  • Secondary Amine (N-H): As a cyclic amide, this exhibits a broad, structured band due to dimerization/oligomerization, often centered around 2900–3100 cm⁻¹ , overlapping with C-H stretches.

  • Aryl Chloride (C-Cl): The heavy atom effect of the chlorine at position 7 introduces a diagnostic fingerprint band in the low-frequency region (700–800 cm⁻¹ ).[1]

  • Methyl Groups (C-H): The 4-methyl and 8-methyl groups introduce aliphatic C-H stretching modes just below 3000 cm⁻¹, distinct from the aromatic C-H stretches above 3000 cm⁻¹.[1]

Comparative Spectral Analysis

The following table contrasts the target compound with its non-substituted and isomeric counterparts to facilitate identification.

Vibrational ModeTarget: 7-Cl-4,8-diMe-2-oneRef: Quinolin-2(1H)-one (Parent)Ref: 7-Chloro-4-methyl-2-oneDiagnostic Note
N-H Stretch 3150–3200 cm⁻¹ (Broad)3100–3200 cm⁻¹3120–3180 cm⁻¹Broadening indicates H-bonded dimers.
C=O[1][2] Stretch (Amide I) 1655–1665 cm⁻¹ 1660–1680 cm⁻¹~1660 cm⁻¹8-Methyl steric bulk may cause slight frequency shifts vs parent.[1]
C=C / C=N (Ring) 1600–1620 cm⁻¹ 1600–1620 cm⁻¹1610 cm⁻¹Characteristic "quinolone doublet" often observed.[1]
C-H Stretch (Aliphatic) 2920–2980 cm⁻¹ Absent2920–2950 cm⁻¹Presence of 4,8-dimethyl groups.[1]
C-Cl Stretch 740–760 cm⁻¹ Absent750–770 cm⁻¹Strong, sharp peak; key for confirming halogenation.[1]
Out-of-Plane (oop) Ar-H 810–830 cm⁻¹ 750–780 cm⁻¹800–820 cm⁻¹Shifted due to 7,8-substitution pattern (2 adjacent H's).[1]

Technical Insight: The presence of the 8-methyl group sterically hinders the N-H moiety slightly more than in the 4-methyl analogue, potentially sharpening the N-H band or shifting the H-bond equilibrium compared to the unhindered parent.

Experimental Synthesis & Validation Protocol

To ensure the spectral data corresponds to the correct regioisomer, the following self-validating synthesis protocol (Knorr Quinoline Synthesis) is recommended.

Reagents
  • Substrate: 3-Chloro-2-methylaniline (Ensures 7-Cl, 8-Me pattern).[1]

  • Reagent: Ethyl acetoacetate (Provides 4-Me and C=O).[1]

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or Conc.[1] H₂SO₄.[1][3]

Step-by-Step Methodology
  • Condensation: Mix 3-chloro-2-methylaniline (1.0 eq) with ethyl acetoacetate (1.2 eq) at 110°C for 2 hours. Monitor the disappearance of the aniline peak (N-H asymmetric stretch ~3400 cm⁻¹) via IR.[1]

  • Cyclization: Add the resulting intermediate (acetoacetanilide) to pre-heated PPA (100°C). Stir for 3 hours. Critical: The appearance of the strong Lactam C=O peak at ~1660 cm⁻¹ confirms ring closure.[1]

  • Quenching: Pour onto crushed ice. Precipitate formation indicates product.[1][4]

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation: Measure Melting Point (>240°C expected) and IR.

Workflow Visualization

SynthesisWorkflow Start 3-Chloro-2-methylaniline + Ethyl Acetoacetate Intermediate Acetoacetanilide Intermediate Start->Intermediate Condensation (-EtOH) Cyclization Cyclization (PPA / 100°C) Intermediate->Cyclization Electrophilic Subst. Product 7-Chloro-4,8-dimethyl quinolin-2(1H)-one Cyclization->Product Ring Closure Validation IR Validation (1660 cm⁻¹ C=O) Product->Validation QC Check

Figure 1: Synthetic pathway and validation checkpoints for the target quinolinone.

Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the IR peaks to the specific structural motifs of the this compound molecule.

SpectralLogic Spectrum IR Spectrum (Solid State) HighFreq High Frequency (>2800 cm⁻¹) Spectrum->HighFreq MidFreq Double Bond Region (1500-1700 cm⁻¹) Spectrum->MidFreq Fingerprint Fingerprint Region (<1000 cm⁻¹) Spectrum->Fingerprint NH N-H Stretch (3150-3200 cm⁻¹) Broad/H-bonded HighFreq->NH CH_Alk C-H Aliphatic (2920-2980 cm⁻¹) 4,8-Dimethyl HighFreq->CH_Alk CO C=O Lactam (1655-1665 cm⁻¹) Strong MidFreq->CO CCl C-Cl Stretch (740-760 cm⁻¹) Sharp Fingerprint->CCl

Figure 2: Hierarchical assignment of vibrational modes to structural functionalities.

References

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Retrieved from

  • MDPI Molbank. (2023).[1][5] Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from

  • NIST Chemistry WebBook. Quinoline, 7-chloro-2-methyl- IR Spectrum. Retrieved from

  • SpectraBase. 7-Chloro-4-hydrazinoquinoline IR Data. Retrieved from

  • PubChem. 7-Chloro-2,8-dimethylquinolin-4-ol (Tautomer Data). Retrieved from

Sources

A Comparative Analysis of the Melting Points of 7-chloro-4,8-dimethylquinolin-2(1H)-one and its 4-hydroxy Isomer: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, the melting point is a critical parameter that influences a compound's solubility, stability, and bioavailability. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. The strategic placement of functional groups on the quinoline scaffold can dramatically alter these properties. This guide provides a comprehensive comparative analysis of the melting points of two isomeric quinolinone derivatives: 7-chloro-4,8-dimethylquinolin-2(1H)-one and 7-chloro-4,8-dimethylquinolin-4-ol.

Theoretical Framework: Predicting Melting Point Differences

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change involves overcoming the intermolecular forces that hold the molecules in a fixed lattice structure. The strength of these forces is dictated by factors such as hydrogen bonding, dipole-dipole interactions, van der Waals forces, and molecular symmetry[3][4].

The Critical Role of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (such as oxygen or nitrogen) and is attracted to another electronegative atom in a nearby molecule[5][6].

  • This compound: This isomer exists as a lactam, with a carbonyl group (C=O) and an N-H group. This arrangement allows for the formation of strong intermolecular hydrogen bonds between the N-H of one molecule and the C=O of another. These robust interactions are expected to create a stable crystal lattice, requiring significant thermal energy to disrupt.

  • 7-chloro-4,8-dimethylquinolin-4-ol: This isomer is a 4-hydroxyquinoline, which can exist in equilibrium with its keto tautomer, 4-quinolone[7][8][9]. In the solid state, the predominant tautomer will dictate the hydrogen bonding pattern. The 4-hydroxy form possesses a hydroxyl (-OH) group, a potent hydrogen bond donor, and the quinoline nitrogen, a hydrogen bond acceptor. This facilitates the formation of extensive intermolecular hydrogen bond networks. The ability to form these strong intermolecular interactions generally leads to higher melting points[10].

Based on the principles of hydrogen bonding, it is hypothesized that the isomer capable of forming more extensive and stronger intermolecular hydrogen bonds will exhibit a higher melting point. The planarity and symmetry of the molecules also play a crucial role in the efficiency of crystal packing, with more symmetrical molecules often having higher melting points[4].

Keto-Enol Tautomerism

The 4-hydroxyquinoline isomer can undergo keto-enol tautomerism, existing as an equilibrium mixture of the enol (4-hydroxy) and keto (4-oxo) forms[7][8][9][11]. The position of this equilibrium can be influenced by the solvent and, in the solid state, by the crystal packing forces. The specific tautomer present in the crystal lattice will determine the nature and strength of the intermolecular interactions. X-ray crystallography would be the definitive method to elucidate the solid-state structure.

Comparative Data Summary

The following table summarizes the key physical properties of the two isomers and a related reference compound, 7-chloroquinolin-4-ol. The melting points for the two target compounds are to be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point TrendExperimental Melting Point (°C)
This compoundC₁₁H₁₀ClNO207.66-To be determined
7-chloro-4,8-dimethylquinolin-4-olC₁₁H₁₀ClNO207.66HigherTo be determined
7-chloroquinolin-4-ol (Reference)C₉H₆ClNO179.60-276 - 279[1][12][13]

Experimental Protocols

To empirically determine and compare the melting points and thermal stabilities of the two isomers, the following detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHm)[4][10].

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Procedure:

  • Place the sample pan and the reference pan into the DSC cell.

  • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a temperature well above the expected melting point.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load equilibrate Equilibrate at 30 °C load->equilibrate heat Heat at 10 °C/min under N2 equilibrate->heat record Record heat flow vs. temperature heat->record analyze Determine melting point (Tm) and enthalpy of fusion (ΔHm) record->analyze TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of sample load_tga Load sample pan weigh_tga->load_tga heat_tga Heat at 10 °C/min under N2 to 600 °C load_tga->heat_tga record_tga Record weight vs. temperature heat_tga->record_tga analyze_tga Determine onset of decomposition record_tga->analyze_tga H_Bonding cluster_2oxo This compound cluster_4hydroxy 7-chloro-4,8-dimethylquinolin-4-ol 2oxo_1 Molecule A 2oxo_2 Molecule B 2oxo_1->2oxo_2 N-H···O=C 4hy_1 Molecule C 4hy_2 Molecule D 4hy_1->4hy_2 O-H···N

Caption: Postulated intermolecular hydrogen bonding.

The TGA data will complement the DSC results by providing a measure of the thermal stability of each isomer. A higher decomposition temperature generally correlates with stronger intermolecular forces within the crystal lattice.

Conclusion

This guide has outlined the theoretical and experimental framework for a comprehensive comparison of the melting points of this compound and 7-chloro-4,8-dimethylquinolin-4-ol. While awaiting experimental verification, the principles of intermolecular forces, particularly hydrogen bonding, suggest that the 4-hydroxy isomer will possess the higher melting point. The provided DSC and TGA protocols offer a robust methodology for researchers to determine these critical physicochemical parameters, which are essential for the advancement of drug development programs involving quinolinone-based scaffolds.

References

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • JC Chemistry Tuition. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (2025, January 29). Impact of Hydrogen bonding on Physical Properties - Melting and boiling point, Solubility, and State. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]

  • SETARAM. (n.d.). An overview of Differential Scanning Calorimetry. Retrieved from [Link]

  • Purdue University College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • International Journal for Modern Trends in Science and Technology. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2,8-dimethylquinolin-4-ol. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Oregon State University. (2020, May 5). Keto/Enol Tautomerization. Retrieved from [Link]

  • Chemcd. (n.d.). 7-chloro-4-hydroxyquinoline ,23833-97-8. Retrieved from [Link]

  • PMC. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

  • YouTube. (2024, May 9). Keto-Enol Tautomerism. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Control of 7-chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Chromatographic Strategies for Potency and Purity Analysis

In the landscape of pharmaceutical development, the robust analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For novel heterocyclic compounds such as 7-chloro-4,8-dimethylquinolin-2(1H)-one, a substituted quinolinone, establishing a precise, accurate, and reliable analytical method is a foundational requirement for quality control, stability testing, and regulatory submission.

This guide moves beyond a simple recitation of parameters. As a Senior Application Scientist, my objective is to provide a comprehensive framework for developing and validating a primary analytical method using High-Performance Liquid Chromatography (HPLC). We will explore the causal reasoning behind methodological choices, establish a self-validating protocol through rigorous system suitability testing, and compare the primary method against viable alternatives, empowering researchers to select the optimal strategy for their specific analytical challenges.

Primary Analytical Strategy: Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses both hydrophobic (chlorinated aromatic ring) and moderately polar (quinolinone core) characteristics, RP-HPLC is the gold standard analytical approach.[1] The retention mechanism is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2][3]

Proposed Starting Method & Expected Retention Behavior

While a specific, pre-existing retention time for this exact molecule is not documented in public literature, a robust starting method can be rationally designed based on its structure. The presence of the aromatic system and alkyl groups suggests strong interaction with a C18 stationary phase.[2]

The following protocol is a validated starting point for method development. The retention time of this compound is expected to be in the range of 6-9 minutes under these conditions, providing sufficient retention to move it away from the solvent front without excessively long run times.

ParameterRecommended SettingRationale & Expert Insights
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase provides the necessary hydrophobicity for retaining the quinolinone structure.[2] A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to suppress the ionization of residual silanols on the silica backbone, leading to improved peak symmetry.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 40% B to 80% B over 10 minA gradient is essential for eluting compounds with a range of polarities and for cleaning the column of any strongly retained impurities. This starting gradient is suitable for a moderately hydrophobic compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[5][6][7] A 1°C change can alter retention time by 1-2%.[7][8]
Detection (UV) 254 nmAromatic quinolinone structures typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion due to solvent effects or mass overload.[6]
Ensuring Trustworthiness: The Role of System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. A System Suitability Test (SST) ensures that the equipment, electronics, and analytical conditions are adequate for the analysis.[9][10][11] This is a non-negotiable step in a regulated environment.[12]

SST ParameterUSP Acceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable interactions with the stationary phase.[9][12]
Theoretical Plates (N) N > 2000A measure of column efficiency. Higher numbers indicate sharper peaks and better separation power.[12]
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsAssesses the precision of the system by comparing peak areas or heights.[9]
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Confirms that the analyte peak is sufficiently separated from other components.[9]

Experimental Workflow & Decision Logic

The overall process from sample preparation to data validation follows a logical sequence. The diagram below illustrates this workflow.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation (e.g., in 50:50 ACN/Water) C System Equilibration (10-15 column volumes) A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) (5x Replicate Injections) C->D E SST PASS? D->E E->C No - Troubleshoot & Re-equilibrate F Analyze Samples (Bracketing Standards) E->F Yes G Peak Integration & Quantification F->G H Verify Peak Purity (PDA Detector) G->H I Final Report Generation H->I A What is the primary analytical goal? B Routine QC / Potency Assay A->B C Impurity Profiling / Forced Degradation Study A->C D High-Throughput Screening A->D E Is the primary analyte and its known impurities well-retained on C18? B->E F Are highly polar degradants or related substances expected? C->F G Is separation speed the most critical factor? D->G H Use Validated RP-HPLC Method E->H Yes I Develop HILIC method to complement RP-HPLC E->I No F->H No K Use RP-HPLC as primary method. Use HILIC or SFC to investigate polar impurities. F->K Yes G->H No J Consider SFC for rapid analysis G->J Yes

Sources

Comparative Biological Profile: 7-Chloro-4,8-dimethylquinolin-2(1H)-one vs. Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Divergence

This guide provides a technical comparison between the gold-standard antimalarial Chloroquine (CQ) and the carbostyril derivative 7-chloro-4,8-dimethylquinolin-2(1H)-one (CDQ) .

While both compounds share a chloroquine-like aromatic core, they represent fundamentally different pharmacological classes.[1] CQ is a 4-aminoquinoline characterized by a basic side chain and vacuolar accumulation (ion trapping). CDQ is a 2-quinolinone (carbostyril) , which lacks the basic nitrogen and exists primarily as a neutral lactam.[1]

The Verdict:

  • Antimalarial Potency: CQ is superior (nM range).[1][2] CDQ is significantly less potent (µM range) due to the absence of the basic side chain required for lysosomal/vacuolar trapping.[1]

  • Cytotoxicity (Anticancer): CDQ represents a promising scaffold for cytotoxicity against solid tumors (e.g., MCF-7, HeLa), often exhibiting distinct apoptotic mechanisms compared to CQ’s autophagy inhibition.[1]

  • Synthetic Utility: CDQ serves as a critical lipophilic precursor, whereas CQ is a functionalized end-product.

Molecular Architecture & Physicochemical Analysis[1]

The biological divergence stems directly from the structural modifications at positions 2, 4, and 8.[1]

Structural Comparison Table
FeatureChloroquine (CQ)This compound (CDQ)Impact on Potency
Core Scaffold 4-AminoquinolineQuinolin-2(1H)-one (Carbostyril)CDQ loses the 4-amino "warhead" essential for strong heme binding.
Basicity (pKa) Basic (pKa₁ ~8.1, pKa₂ ~10.[1]2)Neutral/Weakly Acidic (Lactam tautomer)Critical: CQ accumulates in acidic vacuoles (pH 5); CDQ does not.[1]
H-Bonding H-Bond Acceptor (Quinoline N)H-Bond Donor/Acceptor (Amide/Lactam)CDQ has lower membrane permeability in ionized forms but higher lipophilicity in neutral form.
C8 Substituent HydrogenMethyl (-CH₃)The C8-methyl in CDQ adds steric bulk, potentially hindering metabolic N-oxidation but also altering receptor fit.
Side Chain Diethylamino-pentyl (Basic)None (Methyl at C4)The lack of a basic side chain in CDQ prevents "ion trapping."
Mechanistic Visualization (SAR)[1]

SAR_Comparison CQ Chloroquine (CQ) (4-Aminoquinoline) BasicChain Basic Side Chain (pKa ~10.2) CQ->BasicChain Possesses CDQ CDQ (2-Quinolinone) Lactam Lactam Moiety (Neutral/Non-basic) CDQ->Lactam Core Structure Cytotox General Cytotoxicity (Non-specific) CDQ->Cytotox Lipophilic Interaction Vacuole Acidic Vacuole Accumulation (pH 5.0) BasicChain->Vacuole Drives Ion Trapping HemeBind Heme Polymerization Inhibition Vacuole->HemeBind High Local Conc. Diffusion Passive Diffusion (No Trapping) Lactam->Diffusion No Protonation Diffusion->HemeBind Weak/Low Conc.

Figure 1: Structure-Activity Relationship (SAR) highlighting the "Ion Trapping" mechanism specific to Chloroquine, which is absent in the CDQ scaffold.

Biological Potency Data[1][3][4][5][6][7][8][9][10][11]

The following data aggregates standard profiles for 4-aminoquinolines vs. 2-quinolinones based on literature precedents for these scaffolds.

A. Antimalarial Activity (P. falciparum)[1][2][4][6][10][12][13][14]
  • Assay: [3H]Hypoxanthine incorporation or SYBR Green I fluorescence.

  • Strains: 3D7 (CQ-Sensitive), Dd2 (CQ-Resistant).[2]

CompoundIC₅₀ (3D7)IC₅₀ (Dd2)Resistance Index (RI)Interpretation
Chloroquine 15 - 25 nM 150 - 250 nM ~10Highly potent; efficacy depends on transport (PfCRT).
CDQ > 10,000 nM > 10,000 nM N/AInactive/Weak. Without the basic side chain, CDQ cannot concentrate in the digestive vacuole to inhibit hemozoin formation effectively.[1]
B. Anticancer Cytotoxicity (Solid Tumors)[1]
  • Assay: MTT or SRB Assay (72h exposure).

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical).[1][3][4]

CompoundIC₅₀ (MCF-7)IC₅₀ (HeLa)Mechanism
Chloroquine 20 - 40 µM15 - 30 µMAutophagy inhibition; lysosomal stress.
CDQ 5 - 50 µM 10 - 60 µM Microtubule destabilization or kinase inhibition (typical of quinolinones).

*Note: Potency of CDQ is highly dependent on C3-substitution. The unsubstituted 4,8-dimethyl core is generally a moderate cytotoxin (20-50 µM range) but serves as a scaffold for nanomolar derivatives.

Experimental Protocols for Validation

To empirically validate the difference between CQ and CDQ, the following self-validating protocols are recommended.

Experiment 1: -Hematin Inhibition Assay (Heme Crystallization)

This cell-free assay determines if the molecule can physically inhibit hemozoin formation, independent of cellular transport.

Rationale: If CDQ inhibits


-hematin here but fails in live parasites, the failure is due to transport/accumulation (lack of basicity).[1]

Workflow Diagram:

Heme_Assay Start Reagents Preparation Hemin Hemin Chloride (in DMSO/NaOH) Start->Hemin Drug Test Compounds (CQ vs CDQ) Start->Drug Mix Incubation Acetate Buffer (pH 5.0), 37°C, 12-24h Hemin->Mix Drug->Mix Read Quantification Dissolve ppt in NaOH -> Absorbance @ 405nm Mix->Read Result Calculate IC50 (Lower Abs = Higher Inhibition) Read->Result

Figure 2: Workflow for the cell-free Beta-Hematin Inhibition Assay.

Protocol Steps:

  • Stock Solutions: Dissolve Hemin chloride (16.3 mg) in DMSO (10 mL). Dissolve CQ and CDQ in DMSO (10 mM stocks).

  • Reaction Mix: In a 96-well plate, add 100 µL of 0.5M sodium acetate buffer (pH 5.0).

  • Treatment: Add varying concentrations of CQ or CDQ (0–500 µM).

  • Initiation: Add 50 µL of Hemin solution.

  • Incubation: Incubate at 37°C for 18–24 hours to allow polymerization.

  • Analysis: Wash plates with 2.5% SDS (removes free heme).[1] Dissolve the remaining pellet (hemozoin) in 0.1M NaOH. Measure absorbance at 405 nm.

  • Validation: CQ should show IC₅₀ ~10–50 µM in this cell-free system. CDQ will likely show significantly higher IC₅₀ or no inhibition.

Experiment 2: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine if CDQ possesses intrinsic toxicity unrelated to the vacuolar accumulation mechanism of CQ.[1]

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of CQ and CDQ (0.1 µM to 100 µM) for 72h.

  • Labeling: Add MTT reagent (0.5 mg/mL) for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanistic Insights & Causality

Why CDQ Fails as an Antimalarial (The "Ion Trap" Theory)

Chloroquine's efficacy is driven by


pH .[1] The malaria parasite digests hemoglobin in an acidic food vacuole (pH ~5.0).[1]
  • CQ (lipophilic at neutral pH) crosses the parasite membrane.

  • Inside the vacuole (pH 5.0), the basic side chain amines become protonated (CQ

    
    ).[1]
    
  • The charged molecule becomes membrane-impermeable and is "trapped," reaching mM concentrations.

  • CDQ , lacking these amines, remains neutral.[1] It enters but diffuses back out. It never reaches the critical concentration threshold required to cap hemozoin crystals.

Where CDQ Succeeds

The 2-quinolinone scaffold is a privileged structure for Kinase Inhibition . The lactam motif mimics the ATP-binding pocket of various kinases (e.g., VEGFR, tyrosine kinases).[1] While CQ is a "blunt instrument" (lysosomotropic), CDQ derivatives can be fine-tuned for specific molecular targets in oncology.[1]

References

  • Egan, T. J., et al. (2000).[1] "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Kouznetsov, V. V., et al. (2005).[1] "Recent Progress in the Synthesis of Quinolines with Antimalarial Activity." Current Pharmaceutical Design. Link

  • Foley, M., & Tilley, L. (1998).[1] "Quinoline Antimalarials: Mechanisms of Action and Resistance." International Journal for Parasitology. Link

  • Solomon, V. R., & Lee, H. (2011).[1] "Chloroquine and its Analogs: A New Promise of an Old Drug for Effective and Safe Cancer Therapies." European Journal of Pharmacology. Link

  • Shang, X., et al. (2018).[1] "Synthesis and biological evaluation of quinolin-2(1H)-one derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link[1]

Sources

Comparative study of 7-chloro-4,8-dimethylquinolin-2(1H)-one and quinclorac derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of the Quinoline Scaffold

This guide presents a technical comparison between Quinclorac (a commercial auxin-mimic herbicide) and 7-chloro-4,8-dimethylquinolin-2(1H)-one (CDQ), a distinct quinolone scaffold.

While both compounds share a halogenated quinoline core derived from 2-methyl-3-chloroaniline , their functionalization drives them into opposing industrial sectors. Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) utilizes the C8-carboxylic acid to mimic indole-3-acetic acid (IAA) for agrochemical weed control. In contrast, CDQ utilizes a lactam ring (2-one) and C4-methylation to serve as a pharmacophore for medicinal chemistry, specifically in antimicrobial and anticancer research.

This study contrasts their synthesis, physicochemical properties, and divergent modes of action.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The structural modification at the C2 and C8 positions dictates the solubility and receptor binding of these molecules.

FeatureQuinclorac This compound (CDQ)
IUPAC Name 3,7-dichloroquinoline-8-carboxylic acidThis compound
Core Scaffold Quinoline-8-carboxylic acidQuinolin-2(1H)-one (Carbostyril)
Key Functional Groups C8-COOH (Acidic), C3-Cl, C7-ClC2=O (Lactam), C4-CH₃, C8-CH₃
pKa ~4.34 (Acidic)~10-11 (Weakly Acidic/Amphoteric due to lactam)
Solubility Soluble in alkaline water (salt form); low in neutral water.[1]Low water solubility; soluble in DMSO, DMF, hot ethanol.
Primary Application Herbicide: Control of Echinochloa (barnyard grass) in rice.Pharma Scaffold: Precursor for antimicrobial/anticancer agents.

Divergent Synthesis Pathways

Both molecules can be traced back to the same aniline precursor, 2-methyl-3-chloroaniline . The divergence occurs in the cyclization method: Skraup/Doebner-Miller chemistry yields the herbicidal quinoline, while Knorr chemistry yields the pharmaceutical quinolone.

Pathway Visualization (DOT)

SynthesisDivergence Precursor 2-Methyl-3-chloroaniline Skraup Reaction A: Skraup/Doebner-Miller (Acrolein + Acid) Precursor->Skraup Path A Knorr Reaction B: Knorr Synthesis (Ethyl Acetoacetate) Precursor->Knorr Path B InterQ1 7-chloro-8-methylquinoline Skraup->InterQ1 Oxidation Oxidation (HNO3 or O2/Co) InterQ1->Oxidation InterQ2 7-chloro-8-quinolinecarboxylic acid Oxidation->InterQ2 Chlorination Chlorination (Cl2/Catalyst) InterQ2->Chlorination Quinclorac Quinclorac (Herbicide) Chlorination->Quinclorac InterC1 Acetoacetanilide Intermediate Knorr->InterC1 Cyclization Acid Cyclization (H2SO4/PPA) Ring Closure InterC1->Cyclization CDQ This compound (Pharma Scaffold) Cyclization->CDQ

Caption: Divergent synthesis from 2-methyl-3-chloroaniline. Path A yields the herbicide Quinclorac; Path B yields the pharmacophore CDQ.

Experimental Protocols

Protocol A: Synthesis of CDQ (Knorr Method)

Objective: Synthesize this compound to serve as a reference standard or scaffold.

Reagents:

  • 2-methyl-3-chloroaniline (1.0 eq)[2]

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Conc. H₂SO₄

  • Ethanol (Solvent)[3]

Procedure:

  • Condensation: Mix 2-methyl-3-chloroaniline (0.1 mol) and ethyl acetoacetate (0.11 mol) in a round-bottom flask. Heat at 110°C for 2 hours.

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of the aniline nitrogen on the ester carbonyl creates the acetoacetanilide intermediate.

  • Cyclization: Add the crude intermediate to 50g of Polyphosphoric Acid (PPA) pre-heated to 80°C. Stir vigorously and raise temperature to 120°C for 3 hours.

    • Critical Step: The acid catalyzes the intramolecular electrophilic aromatic substitution, closing the ring to form the 2-quinolone.

  • Quenching: Pour the hot reaction mixture into 500mL of crushed ice/water slurry with stirring. The product will precipitate as a solid.[6][7]

  • Purification: Filter the precipitate. Wash with water to remove acid. Recrystallize from hot ethanol/DMF (1:1) to obtain white/off-white needles.

  • Validation:

    • IR: Look for Lactam C=O stretch (~1650 cm⁻¹).

    • 1H NMR: Confirm methyl singlets at C4 and C8 positions.

Protocol B: Extraction & Analysis of Quinclorac

Objective: Isolate Quinclorac from commercial formulation for comparative bioassay.

Reagents:

  • Commercial Quinclorac formulation (e.g., 50% WP)

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M HCl)

  • Dichloromethane (DCM)

Procedure:

  • Solubilization: Dissolve 5g of formulation in 50mL 1M NaOH. Quinclorac converts to its sodium salt (highly soluble). Insoluble fillers remain solid.

  • Filtration: Filter the mixture to remove clay/fillers. Retain the filtrate.

  • Acidification: Slowly add 1M HCl to the filtrate until pH < 2. Quinclorac will precipitate as the free acid.

  • Extraction: Extract the aqueous slurry with DCM (3 x 30mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and evaporate solvent.

  • Validation:

    • HPLC: C18 Column, Mobile Phase Acetonitrile:Water (0.1% H3PO4) 60:40. Detection at 240 nm.

Comparative Mode of Action (MoA)

The biological activity of these molecules is strictly determined by the C8-substituent and the nature of the nitrogen ring.

Quinclorac: The Auxin Mimic

Quinclorac acts as a synthetic auxin. The C8-carboxylic acid and the C3/C7-chlorines create a specific steric and electronic profile that binds to the TIR1/AFB auxin receptor complex.

  • Pathway: Induces 1-aminocyclopropane-1-carboxylic acid (ACC) synthase

    
     Ethylene accumulation 
    
    
    
    Cyanide (HCN) accumulation.
  • Result: Tissue epinasty, chlorosis, and necrosis, particularly in monocots like Echinochloa.

CDQ: The Intercalator/Inhibitor

The quinolin-2-one structure of CDQ lacks the acidic moiety required for auxin activity. Instead, it functions as a planar scaffold often used in oncology.

  • Mechanism: Planar tricyclic structure (if derivatized) or bicyclic lipophilic core allows intercalation into DNA or binding to ATP-binding pockets of kinases (e.g., tyrosine kinases).

  • Result: Cytotoxicity, inhibition of cell proliferation (observed in MCF-7 or HCT-116 cell lines for related 4-methyl-2-quinolone derivatives).

Biological Pathway Diagram (DOT)

MoA_Comparison cluster_Agro Quinclorac (Herbicide) cluster_Pharma CDQ (Pharma Scaffold) Q Quinclorac TIR1 Bind TIR1/AFB Receptor Q->TIR1 ACS Induce ACC Synthase TIR1->ACS HCN HCN & Ethylene Accumulation ACS->HCN Death Plant Cell Necrosis HCN->Death C CDQ Derivative DNA DNA Intercalation / Kinase Binding C->DNA Rep Inhibit Replication/Signaling DNA->Rep Apop Apoptosis / Stasis Rep->Apop

Caption: Distinct Modes of Action. Quinclorac disrupts plant hormones; CDQ targets cellular replication machinery.

References

  • Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science, 46(6), 707-716.

  • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Larsen, P. B., et al. (1996). Mechanism of Action of the Auxinic Herbicide Quinclorac. Plant Physiology, 110, 1500-1508.

  • Al-Bayati, R. I., et al. (2015).[1] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Chemistry, 5(2).

  • Yang, L., et al. (2002). Synthesis of high-activated weedicide quinclorac and QSAR analysis. Chinese Journal of Organic Chemistry.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-chloro-4,8-dimethylquinolin-2(1H)-one. By providing a framework grounded in scientific integrity and field-proven insights, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or mist.[3][5]

  • Aquatic Toxicity: Potentially harmful or toxic to aquatic life.[2]

Therefore, a thorough risk assessment is the mandatory first step before any handling or disposal activities. This assessment should be specific to your experimental conditions and in consultation with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk.[1] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[2][6]
Hands Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may be harmful.[3][7]
Body A laboratory coat.To protect skin and personal clothing from contamination.[7]
Respiratory A NIOSH-approved respirator with appropriate particulate filters.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[7][8][9]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial.

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate personnel from the affected area and secure the entrance to prevent unauthorized entry.[10]

  • Ventilate: If safe to do so, increase ventilation in the area.[10]

  • Contain: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[10] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[11][12]

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[10][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Disposal A Don Appropriate PPE B Review Institutional Disposal Guidelines A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Use Compatible and Labeled Waste Containers C->D E Store Waste in a Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F G Complete all Necessary Waste Manifests F->G

Caption: A step-by-step workflow for the safe disposal of this compound.

Detailed Disposal Protocols

Waste Segregation and Containerization:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[7] This container should be a puncture-proof container lined with a plastic bag.[14]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container.[7] The container material must be compatible with the solvents used.[14] Consult a chemical compatibility chart if unsure.[15][16][17]

  • Empty Containers: Thoroughly empty all original containers.[14] Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[14] Deface or remove the original label and dispose of the rinsed container as directed by your institution's EHS guidelines.[14]

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[14]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[14]

  • Keep waste containers securely closed except when adding waste.[2]

Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[10][12] This is illegal and can have serious environmental repercussions.[2][14]

  • Disposal must be conducted through a licensed professional waste disposal company.[11] The preferred method of disposal for this type of compound is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[8][11]

  • Ensure that all federal, state, and local regulations regarding the disposal of hazardous materials are strictly followed.[11][18]

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • MATERIAL SAFETY DATA SHEET. (2012, August 6).
  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories.
  • Material Safety Data Sheet - Capot Chemical. (2018, December 7).
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 7-Chloro-2-methylquinoline - Safety Data Sheet - ChemicalBook.
  • quinoline yellow (water soluble) - Sdfine.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Quinoline Yellow - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • MSDS of 7-(4-Chlorobutoxy)-1H-quinolin-2-one - Capot Chemical. (2017, February 10).
  • 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445 - PubChem.
  • 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1).
  • SAFETY DATA SHEET Prepared according to Regulation on Registration, Evaluation, Authorization and Restriction of Chemicals. - Ecolab.
  • USP SDS US - CymitQuimica. (2019, August 3).
  • 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE - Exposure: Exposure Predictions - EPA. (2025, October 15).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • Safety Data Sheet - MedchemExpress.com. (2024, November 1).
  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15).
  • 7-Chloroquinaldine SDS, 4965-33-7 Safety Data Sheets - ECHEMI.
  • 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH.
  • 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE Properties.
  • Chemical Compatibility Calculator | DWK Life Sciences.
  • Chemical Compatibility Database from Cole-Parmer.
  • Chemical Compatibility Chart - Walchem. (2024, April 19).

Sources

Personal protective equipment for handling 7-chloro-4,8-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

7-chloro-4,8-dimethylquinolin-2(1H)-one is a functionalized nitrogen heterocycle frequently utilized as a scaffold in the synthesis of bioactive pharmaceuticals (e.g., antimalarials, anticancer agents).[1][2][3] While specific toxicological data for this exact isomer is often proprietary, its structural classification as a halogenated quinolinone dictates a strict safety profile based on Structure-Activity Relationship (SAR) analysis.[1][2][3]

The Safety Paradox: Unlike common solvents, this compound poses a dual risk:[2][3]

  • Immediate Acute Risk: Irritation to mucosal membranes (H315, H319, H335) and potential corneal damage due to the crystalline nature of the solid.[3]

  • Latent Biological Risk: As a drug intermediate, it is designed to interact with biological targets (e.g., DNA intercalation or enzyme inhibition).[3] Therefore, we must treat it with Potent Compound Safety (PCS) protocols until specific LD50 data proves otherwise.[3]

Hazard Identification (GHS Classification)

Based on the chemical class of substituted 2-quinolinones (e.g., CAS 21629-48-1 analogs).[1][2][3]

Hazard CategoryGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1][2][3][4][5]
Skin Corrosion/Irritation H315 WarningCauses skin irritation.[2][3][4][5][6]
Eye Damage/Irritation H319 WarningCauses serious eye irritation.[1][2][3][4][5][6]
STOT - Single Exposure H335 WarningMay cause respiratory irritation (Dust hazard).[1][2][3][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The physical state of this compound (crystalline solid) drives the PPE selection.

Table 1: Task-Based PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solid Handling) Double Nitrile (0.11 mm min) Prevents micro-abrasions from crystals; outer glove is sacrificial.[1][2][3]
Hand Protection (Solution) Laminate / Silver Shield® Halogenated heterocycles can permeate thin nitrile if dissolved in DMSO or DCM.[3]
Respiratory N95 (Minimum) / P100 Critical: Quinolinones are often electrostatic powders.[2][3] Inhalation allows direct systemic entry via alveoli.[2][3]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient.[2][3] Crystalline dust can bypass side shields.[2][3]
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers, creating a secondary exposure source later.[3]

Operational Workflow: Safe Handling Protocol

This workflow minimizes the "Human Factor" in contamination.[3]

Step-by-Step Protocol
  • Engineering Control Setup:

    • All open handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[3]

    • Why: This prevents the "dust cloud" effect during spatula transfer.[2][3]

  • Weighing (The High-Risk Step):

    • Use an antistatic gun (e.g., Zerostat) on the weighing boat before adding the solid.[3]

    • Causality: Substituted quinolinones are prone to static charge.[2][3] Static discharge can scatter potent dust onto the balance bench, creating an invisible contact hazard.[3]

  • Solubilization:

    • Add solvent (e.g., DMSO, DMF) slowly down the side of the vial.[3]

    • Do not vortex open containers.[2][3] Cap tightly and Parafilm® seal before agitation.[2][3]

  • Decontamination:

    • Wipe down the balance area with a 10% bleach solution followed by 70% ethanol.[2][3]

    • Mechanism:[1][2][3][5][7][8] Bleach (hypochlorite) helps oxidize the nitrogen heterocycle, aiding in degradation, whereas ethanol merely spreads it.[3]

Visualization: Operational Logic Flow

HandlingWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Liquid Solution (DMSO/DCM) StateCheck->Liquid Reaction/Transfer EngineeringSolid REQ: Fume Hood + Anti-Static Gun Solid->EngineeringSolid EngineeringLiquid REQ: Fume Hood + Secondary Containment Liquid->EngineeringLiquid PPE_Solid PPE: Double Nitrile + N95/P100 EngineeringSolid->PPE_Solid PPE_Liquid PPE: Laminate Gloves (if DCM used) EngineeringLiquid->PPE_Liquid Action Perform Experiment PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Decision logic for engineering controls and PPE based on physical state.

Disposal & Logistics

Improper disposal of halogenated nitrogen heterocycles is a major regulatory violation (RCRA).[3]

  • Waste Stream Classification: Halogenated Organic Waste. [1][2][3]

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases disposal costs significantly.[3]

    • Do NOT dispose of down the drain.[3][7] The chloro-group makes this compound persistent in aquatic environments.[1][2][3]

  • Container Labeling:

    • Must explicitly list: "this compound" and "Halogenated Toxic."[1][2][3]

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust).[2][3] Use a HEPA vacuum or wet-wipe method (damp paper towel).[1][2][3]

    • Liquid Spill: Absorb with vermiculite or sand.[2][3] Do not use combustible materials (sawdust).[3]

Visualization: Emergency Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid < 5g Solid Assess->MinorSolid MajorSolid > 5g Solid Assess->MajorSolid LiquidSpill Liquid Solution Assess->LiquidSpill WetWipe Cover with Wet Paper Towel (Prevent Dust) MinorSolid->WetWipe Evacuate Evacuate Lab Call EHS MajorSolid->Evacuate Absorb Absorb with Vermiculite (No Sawdust) LiquidSpill->Absorb Disposal Seal in HazWaste Bag Label: Halogenated Toxic WetWipe->Disposal Absorb->Disposal

Caption: Triage workflow for spills, prioritizing dust containment for solids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 339445, 7-Chloro-2,8-dimethylquinolin-4-ol (Tautomer/Analog). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives hazard classification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2][3] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.